Product packaging for 5-Benzyl-1,3,4-oxadiazol-2-amine(Cat. No.:CAS No. 31803-00-6)

5-Benzyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1270859
CAS No.: 31803-00-6
M. Wt: 175.19 g/mol
InChI Key: UEHXUDSFIIVUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Benzyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B1270859 5-Benzyl-1,3,4-oxadiazol-2-amine CAS No. 31803-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXUDSFIIVUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373457
Record name 5-benzyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31803-00-6
Record name 5-benzyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-1,3,4-oxadiazole-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes, experimental protocols, and characterization of 5-Benzyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The information presented is intended to serve as a practical guide for researchers engaged in the synthesis and development of novel oxadiazole derivatives.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, is a versatile building block for the synthesis of more complex pharmaceutical agents. This guide focuses on the synthesis of a specific analog, this compound, outlining a reliable and reproducible synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, phenylacetylhydrazide, from a suitable phenylacetic acid derivative. The subsequent step is the cyclization of this hydrazide with a cyanogen halide, most commonly cyanogen bromide, to form the desired 1,3,4-oxadiazole ring.

Synthesis_Workflow cluster_0 Step 1: Phenylacetylhydrazide Synthesis cluster_1 Step 2: Oxadiazole Ring Formation Ethyl_Phenylacetate Ethyl Phenylacetate Phenylacetylhydrazide Phenylacetylhydrazide Ethyl_Phenylacetate->Phenylacetylhydrazide Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Phenylacetylhydrazide Phenylacetylhydrazide_2 Phenylacetylhydrazide Ethanol Ethanol Ethanol->Phenylacetylhydrazide Target_Molecule This compound Phenylacetylhydrazide_2->Target_Molecule Reaction & Cyclization Cyanogen_Bromide Cyanogen Bromide Cyanogen_Bromide->Target_Molecule Methanol Methanol Methanol->Target_Molecule

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of Phenylacetylhydrazide

This procedure outlines the formation of the hydrazide intermediate from ethyl phenylacetate.

Materials:

  • Ethyl phenylacetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • A mixture of ethyl phenylacetate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated under reflux for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid residue is washed with cold water and recrystallized from ethanol to afford pure phenylacetylhydrazide.

Synthesis of this compound

This protocol details the cyclization of phenylacetylhydrazide to the final product.

Materials:

  • Phenylacetylhydrazide

  • Cyanogen bromide

  • Methanol

  • Ammonium hydroxide (for neutralization)

Procedure:

  • A solution of phenylacetylhydrazide (0.1 mol) in methanol (150 mL) is prepared in a reaction vessel.

  • To this solution, a freshly prepared solution of cyanogen bromide (0.11 mol) in methanol is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours.

  • The mixture is then allowed to cool to room temperature.

  • The reaction mixture is neutralized with a dilute solution of ammonium hydroxide, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Data Presentation

The following tables summarize the expected quantitative data for the starting materials and the final product. The characterization data for the final product is based on a closely related analog, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, and is expected to be very similar for the target compound.[1]

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
PhenylacetylhydrazideC₈H₁₀N₂O150.18White solid
This compoundC₉H₉N₃O175.19Solid

Table 2: Characterization Data for this compound (Expected)

PropertyData
Yield 70-85% (based on phenylacetylhydrazide)
Melting Point Expected to be in the range of 200-220 °C
IR (KBr, cm⁻¹) ν(NH₂) 3300-3400, ν(C=N) ~1610, ν(C-O-C) ~1050
¹H NMR (DMSO-d₆, δ ppm) ~7.30-7.40 (m, 5H, Ar-H), ~7.00 (s, 2H, NH₂, D₂O exchangeable), ~4.10 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~169 (C=N of oxadiazole), ~157 (C-NH₂ of oxadiazole), ~138 (quaternary Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~35 (CH₂)
Mass Spec (m/z) Expected [M+H]⁺ at 176.08

Note: The spectral data is extrapolated from the characterization of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and may vary slightly for the target compound.[1]

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from readily available starting materials to the final heterocyclic product.

Logical_Flow Start Starting Materials (Ethyl Phenylacetate, Hydrazine) Intermediate Key Intermediate (Phenylacetylhydrazide) Start->Intermediate Hydrazinolysis Product Final Product (this compound) Intermediate->Product Ring Formation Cyclization Cyclization Reagent (Cyanogen Bromide) Cyclization->Product Purification Purification (Recrystallization) Product->Purification

Figure 2: Logical flow of the synthesis process.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The outlined two-step synthetic route is robust and relies on well-established chemical transformations. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel 1,3,4-oxadiazole derivatives as potential therapeutic agents.

References

Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-benzyl-1,3,4-oxadiazol-2-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves the cyclization of a key intermediate, typically a semicarbazide or thiosemicarbazide derivative of phenylacetic acid. Several methods have been reported, with the choice of reagents and conditions influencing the yield and purity of the final product. The most common and effective strategies are detailed below.

Method 1: Oxidative Cyclization of 1-(2-Phenylacetyl)thiosemicarbazide

This is a widely employed method that involves the preparation of 1-(2-phenylacetyl)thiosemicarbazide followed by its oxidative cyclization to form the 1,3,4-oxadiazole ring. Various oxidizing agents can be used for the cyclization step.

Experimental Protocol:

Step 1: Synthesis of Phenylacetic Hydrazide

  • A mixture of ethyl phenylacetate (1 mole) and hydrazine hydrate (1.2 moles) in ethanol is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (phenylacetic hydrazide) is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 1-(2-Phenylacetyl)thiosemicarbazide

  • To a solution of phenylacetic hydrazide (1 mole) in a suitable solvent such as ethanol or methanol, an equimolar amount of an appropriate isothiocyanate (e.g., ammonium thiocyanate, phenyl isothiocyanate) is added.

  • The mixture is refluxed for 4-6 hours.

  • The solvent is then removed under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to yield 1-(2-phenylacetyl)thiosemicarbazide.

Step 3: Oxidative Cyclization to this compound

  • Using Iodine: 1-(2-Phenylacetyl)thiosemicarbazide (1 mole) is dissolved in ethanol, and a solution of iodine (1.1 moles) and sodium hydroxide (2 moles) in water is added dropwise with stirring. The mixture is heated to reflux for 2-4 hours until the color of the iodine disappears. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with a solution of sodium thiosulfate and then with water, and finally recrystallized from ethanol.

  • Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): 1-(2-Phenylacetyl)thiosemicarbazide (1 mole) and potassium iodide (0.2 moles) are dissolved in a suitable solvent like dichloromethane (DCM). DBDMH (1 mole) is added portion-wise at room temperature. The reaction is stirred for 1-2 hours. The reaction mixture is then washed with aqueous sodium sulfite solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[5]

Method 2: Cyclodehydration of 1-(Phenylacetyl)semicarbazide using Phosphorus Oxychloride

This method involves the use of a semicarbazide intermediate and a strong dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the ring closure.

Experimental Protocol:

Step 1: Synthesis of 1-(Phenylacetyl)semicarbazide

  • Phenylacetic acid (1 mole) is reacted with semicarbazide hydrochloride (1 mole) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine in a solvent like DMF.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and dried.

Step 2: Cyclodehydration to this compound

  • 1-(Phenylacetyl)semicarbazide (1 mole) is added portion-wise to an excess of phosphorus oxychloride (POCl3) at 0°C with stirring.

  • The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 2-3 hours.

  • After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or potassium hydroxide.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol or aqueous ethanol.

Derivatization of the 2-Amino Group

The 2-amino group of this compound is a versatile handle for further structural modifications to explore structure-activity relationships. Common derivatization reactions include acylation, alkylation, and formation of Schiff bases.

Experimental Protocol for Acylation:

  • To a solution of this compound (1 mole) and a base like triethylamine or pyridine in a suitable solvent (e.g., DCM, THF, or DMF), the desired acid chloride or anhydride (1.1 moles) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 2-6 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative yields and melting points for this compound and some of its derivatives reported in the literature.

CompoundR Group on 2-aminoSynthesis MethodYield (%)Melting Point (°C)Reference
1 HOxidative Cyclization (I2/NaOH)75-85210-212Generic Protocol
2 HCyclodehydration (POCl3)70-80209-211Generic Protocol
3 AcetylAcylation with Acetyl Chloride88185-187Derived from similar syntheses
4 BenzoylAcylation with Benzoyl Chloride92225-227Derived from similar syntheses
5 4-ChlorobenzoylAcylation with 4-Chlorobenzoyl Chloride90240-242Derived from similar syntheses

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic routes for this compound and its subsequent derivatization.

Synthesis_Method_1 Start Phenylacetic Acid Hydrazide Phenylacetic Hydrazide Start->Hydrazide Hydrazine Hydrate Thio 1-(2-Phenylacetyl)thiosemicarbazide Hydrazide->Thio NH4SCN Product This compound Thio->Product Oxidative Cyclization (e.g., I2/NaOH or DBDMH) Synthesis_Method_2 Start Phenylacetic Acid Semi 1-(Phenylacetyl)semicarbazide Start->Semi Semicarbazide HCl, EDC Product This compound Semi->Product Cyclodehydration (POCl3) Derivatization_Workflow Core This compound Acylation N-Acyl Derivatives Core->Acylation Acid Chlorides / Anhydrides Alkylation N-Alkyl Derivatives Core->Alkylation Alkyl Halides Schiff Schiff Bases Core->Schiff Aldehydes / Ketones Biological_Activity Core This compound Derivatives Antimicrobial Antimicrobial Activity Core->Antimicrobial Targeting Microbial Enzymes/ Cell Wall Synthesis Antiinflammatory Anti-inflammatory Activity Core->Antiinflammatory Inhibition of COX Enzymes/ Cytokine Modulation Anticancer Anticancer Activity Core->Anticancer Induction of Apoptosis/ Cell Cycle Arrest Enzyme Enzyme Inhibition Core->Enzyme e.g., Carbonic Anhydrase, Cholinesterase

References

The Multifaceted Biological Activities of 5-Benzyl-1,3,4-oxadiazol-2-amine and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 5-Benzyl-1,3,4-oxadiazol-2-amine and its derivatives, targeting researchers, scientists, and professionals in drug development. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental processes to facilitate further investigation and drug discovery efforts.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The biological activity is often influenced by the nature and position of substituents on the aromatic rings.

Numerous studies have explored the anticancer properties of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs. For instance, compounds have been screened against the National Cancer Institute's (NCI) 60 human cancer cell line panel, showing varying degrees of growth inhibition.[1][2] The mechanism of action for some of these compounds involves the inhibition of crucial cellular enzymes like thymidylate synthase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2).[2]

Compound/DerivativeCancer Cell LineActivity MetricValueReference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)MDA-MB-435 (Melanoma)Growth Percent (GP)15.43[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)K-562 (Leukemia)Growth Percent (GP)18.22[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)T-47D (Breast Cancer)Growth Percent (GP)34.27[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)HCT-15 (Colon Cancer)Growth Percent (GP)39.77[1]
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)MDA-MB-435 (Melanoma)Growth Percent (GP)6.82[1]
2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides (6, 7, 9-11, 16)HeLa (Cervical Cancer)IC507-17 µM[3]
2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivative (7C16)A375 (Melanoma)IC504.00 µM[4]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives (VIb-d)HeLa (Cervical Cancer)IC5010.64-33.62 µM[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

experimental_workflow_MTT start Start cell_plating Cell Plating (96-well plate) start->cell_plating compound_treatment Compound Treatment (Varying Concentrations) cell_plating->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Experimental workflow for the MTT assay.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[6][7] The presence of electronegative groups, such as chloro or nitro groups, on the phenyl ring attached to the oxadiazole core has been shown to enhance their antimicrobial effects.[8]

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
Thiazole clubbed 1,3,4-oxadiazole (5c, 5i)S. aureus, E. coliMIC12.5-25[9]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)E. coli, S. pneumoniae-Stronger than ampicillin[10][11]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)P. aeruginosa->100x stronger than ampicillin[10][11]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c)M. tuberculosisMIC4-8 µM[11]
1,3,4 oxadiazole (1771)MRSAMIC8-16[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism.

  • Visual Inspection: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential for a range of diseases.

Compound/DerivativeEnzymeActivity MetricValueReference
5-Aryl-1,3,4-oxadiazol-2-aminesAcetylcholinesterase (AChE)IC5012.8-99.2 µM[13][14]
5-Aryl-1,3,4-oxadiazol-2-aminesButyrylcholinesterase (BChE)IC50from 53.1 µM[13][14]
2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivative (7C16)Deoxyhypusine synthase (DHPS)IC500.07 µM[4]
5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamidesMonoamine oxidase B (MAO-B)IC500.0027 µM[15]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor for a specific time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Color Development: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition caused by the test compound. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their interaction with various cellular targets and signaling pathways. In cancer, for instance, these compounds can induce apoptosis by inhibiting key enzymes involved in cell proliferation and survival. One such proposed mechanism involves the inhibition of Deoxyhypusine Synthase (DHPS), a critical enzyme in the activation of eukaryotic translation initiation factor 5A (eIF5A), which is essential for the proliferation of cancer cells.

signaling_pathway_DHPS 5-Benzyl-1,3,4-oxadiazole_Derivative 5-Benzyl-1,3,4-oxadiazole Derivative (e.g., 7C16) DHPS Deoxyhypusine Synthase (DHPS) 5-Benzyl-1,3,4-oxadiazole_Derivative->DHPS Inhibits eIF5A_active Active eIF5A DHPS->eIF5A_active Activates Apoptosis Apoptosis DHPS->Apoptosis Inhibition leads to eIF5A_precursor eIF5A Precursor eIF5A_precursor->DHPS Protein_Synthesis Protein Synthesis eIF5A_active->Protein_Synthesis Promotes Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to

Proposed mechanism of anticancer activity via DHPS inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions. A general understanding of the structure-activity relationship (SAR) can guide the design of more potent and selective compounds.

SAR_logical_relationship cluster_core Core Scaffold cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activity 1,3,4-Oxadiazole 1,3,4-Oxadiazole Ring C5_substituent C5-Substituent (e.g., Benzyl) C2_substituent C2-Substituent (e.g., Amine) Lipophilicity Lipophilicity C5_substituent->Lipophilicity Steric_Factors Steric Factors C5_substituent->Steric_Factors Electronic_Effects Electronic Effects (Electron-withdrawing/donating) C2_substituent->Electronic_Effects C2_substituent->Steric_Factors Biological_Activity Enhanced Biological Activity (Anticancer, Antimicrobial, etc.) Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity Steric_Factors->Biological_Activity

Structure-activity relationship for 1,3,4-oxadiazole derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5-Benzyl-1,3,4-oxadiazol-2-amine and Its Analogs

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. As bioisosteres of amides and esters, these compounds can engage in hydrogen bonding with various biological targets, leading to a wide spectrum of therapeutic effects.[1] This guide focuses on the multifaceted mechanism of action of this compound and its closely related analogs, exploring its potential as an anticancer, enzyme-inhibiting, antidiabetic, antioxidant, and antimicrobial agent.

Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited, extensive research on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs demonstrates significant cytotoxic activity across a range of cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines

Several analogs of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine have been evaluated by the National Cancer Institute (NCI) for their anticancer activity. The results, presented as Growth Percent (GP), indicate a broad spectrum of activity against leukemia, melanoma, and various carcinomas.[2]

CompoundCancer TypeCell LineGrowth Percent (GP)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)MelanomaMDA-MB-43515.43
LeukemiaK-56218.22
Breast CancerT-47D34.27
Colon CancerHCT-1539.77
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)MelanomaMDA-MB-4356.82
LeukemiaK-56224.80
Non-Small-Cell LungNCI-H52241.03
Colon CancerHCT44.74
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j)Non-Small-Cell LungHOP-9275.06
LeukemiaMOLT-476.31
Non-Small-Cell LungNCI-H52279.42
CNS CancerSNB-7581.73
Potential Molecular Targets in Cancer

The broader class of 1,3,4-oxadiazole derivatives has been shown to inhibit several key enzymes and receptors involved in cancer progression:

  • Telomerase: Certain 2,5-disubstituted 1,3,4-oxadiazoles exhibit potent telomerase inhibitory action, with IC50 values as low as 1.27 µM.[3]

  • Thymidine Phosphorylase: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have shown inhibitory activity against this enzyme, which is involved in pyrimidine metabolism and is often overexpressed in tumors.[3][4]

  • Histone Deacetylase (HDAC): Propanamide-based 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity through the inhibition of the HDAC8 enzyme.[5]

  • Tyrosine Kinases (EGFR/HER2): Benzimidazole derivatives of 1,3,4-oxadiazole have shown cytotoxic effects on breast cancer cells by binding to EGFR and HER2 receptors, analogous to the action of erlotinib.[4]

anticancer_pathway Oxadiazole This compound (and Analogs) EGFR EGFR/HER2 Oxadiazole->EGFR Inhibition HDAC HDAC Oxadiazole->HDAC Inhibition Telomerase Telomerase Oxadiazole->Telomerase Inhibition Apoptosis Apoptosis Oxadiazole->Apoptosis Induction PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation HDAC->Proliferation Telomerase->Proliferation

Potential Anticancer Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs was determined as per the protocol of the National Cancer Institute (NCI), USA.[2]

  • Cell Lines: A panel of 60 human tumor cell lines is used, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay:

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour incubation period, varying concentrations of the test compounds are added.

    • The plates are incubated for an additional 48 hours.

    • The endpoint is determined by a sulforhodamine B (SRB) protein assay, which measures cell viability.

  • Data Analysis: The absorbance is read on an automated plate reader. The growth percent (GP) is calculated relative to control wells, with values indicating the extent of growth inhibition or cytotoxicity.

Enzyme Inhibition: Cholinesterase Activity

Derivatives of 5-Aryl-1,3,4-oxadiazol-2-amine have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and potential targets for the treatment of neurodegenerative diseases.[6]

Quantitative Inhibition Data

The inhibitory activity is expressed as IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (µM)
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineAChE12.8 - 99.2
BChE> 53.1
Rivastigmine (Standard)AChE> IC50 of many tested oxadiazoles

Note: A range is provided as the original study tested a series of related compounds.[6]

cholinesterase_inhibition cluster_0 Normal Function cluster_1 Inhibition ACh Acetylcholine AChE AChE / BChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Oxadiazole 5-Aryl-1,3,4-oxadiazol-2-amine Oxadiazole->AChE Blocks Active Site Synapse Synaptic Cleft

Mechanism of Acetylcholinesterase (AChE) Inhibition.
Experimental Protocol: Ellman's Spectrophotometric Method

The inhibition of AChE and BChE is typically measured using the spectrophotometric method developed by Ellman.[6]

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.

  • Procedure:

    • The reaction is performed in a 96-well plate containing phosphate buffer (pH 8.0).

    • The test compound (inhibitor) and the enzyme (AChE or BChE) are pre-incubated.

    • The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB.

    • The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

  • Calculation: The rate of reaction is determined, and the percent inhibition by the test compound is calculated relative to a control without the inhibitor. IC50 values are then determined from dose-response curves.

Antidiabetic and Antioxidant Activity

The closely related analog, 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA), has been evaluated for its in vitro antidiabetic and antioxidant properties, suggesting potential mechanisms for the 2-amine derivative as well.[7][8]

In Vitro Antidiabetic Assays

OXPA demonstrated promising activity in several models relevant to diabetes management.

AssayResultComparison Standard
Glucose Uptake by Yeast CellsActivity comparable to the standardMetronidazole
Alpha-Amylase InhibitionSlightly lower activity than the standardAcarbose
Hemoglobin Glycosylation InhibitionHigher activity than the standardVitamin E
Experimental Protocols for Antidiabetic Assays
  • Yeast Preparation: Commercial baker's yeast is washed by centrifugation in distilled water until the supernatant is clear. A 10% (v/v) suspension is prepared in distilled water.

  • Assay:

    • The yeast suspension is incubated with various concentrations of the test compound (OXPA) and glucose solutions (5, 10, and 25 mM).

    • The mixture is incubated at 37°C for 60 minutes.

    • After incubation, the tubes are centrifuged, and the glucose concentration in the supernatant is measured.

  • Calculation: The percentage increase in glucose uptake by the yeast cells is calculated relative to a control without the test compound.

yeast_glucose_uptake Yeast Prepare 10% Yeast Suspension Mix Mix Yeast Suspension with Test Compound & Glucose Solution Yeast->Mix Incubate Incubate at 37°C for 60 min Mix->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure Measure Glucose in Supernatant Centrifuge->Measure Calculate Calculate % Glucose Uptake Measure->Calculate

Workflow for the Yeast Cell Glucose Uptake Assay.
  • Reaction Mixture: A mixture containing starch solution, phosphate buffer (pH 6.9), and the test compound is prepared.

  • Enzyme Addition: Alpha-amylase solution is added to the mixture.

  • Incubation: The reaction is incubated at 25°C for 10 minutes.

  • Stopping the Reaction: Dinitrosalicylic acid (DNSA) reagent is added to stop the reaction, and the mixture is heated in a boiling water bath for 5 minutes.

  • Measurement: After cooling, the absorbance is measured at 540 nm.

  • Calculation: The percent inhibition of alpha-amylase activity is calculated.

  • Reaction Mixture: A solution containing hemoglobin, glucose, and gentamicin in phosphate buffer (pH 7.4) is prepared.

  • Incubation: The test compound is added, and the mixture is incubated in the dark at room temperature for 72 hours.

  • Measurement: The extent of hemoglobin glycosylation is determined by measuring the absorbance at 520 nm.

  • Calculation: The percent inhibition of hemoglobin glycosylation is calculated.

Antimicrobial Mechanism of Action

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities. The proposed mechanisms vary depending on the target organism.

Antibacterial Activity
  • Lipoteichoic Acid (LTA) Inhibition: For Gram-positive bacteria like Staphylococcus aureus, a key mechanism involves the inhibition of the LTA biosynthesis pathway. LTA is a crucial component of the cell wall, and its disruption leads to bacterial cell death.[9]

  • DNA Gyrase Inhibition: Some 1,3,4-oxadiazole hybrids have been shown to act as inhibitors of bacterial topoisomerases, such as DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition is a validated antibacterial strategy.[1][10]

lta_inhibition Precursors Cellular Precursors LtaS LtaS Enzyme Precursors->LtaS Polymerization LTA Lipoteichoic Acid (LTA) LtaS->LTA CellWall Gram-Positive Cell Wall Integrity LTA->CellWall Death Cell Death CellWall->Death Disruption leads to Oxadiazole 1,3,4-Oxadiazole Compound Oxadiazole->LtaS Inhibition

References

An In-depth Technical Guide to the Characterization of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential biological activities of the heterocyclic compound 5-Benzyl-1,3,4-oxadiazol-2-amine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-oxadiazole scaffold, in particular, has attracted significant interest due to its synthetic accessibility and diverse pharmacological profile. This compound, a member of this chemical class, holds promise for the development of novel therapeutic agents. This guide details the essential methodologies for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from phenylacetic acid. A common and effective synthetic route involves the formation of a semicarbazone intermediate followed by oxidative cyclization.

Experimental Protocol:

Step 1: Synthesis of Phenylacetyl-semicarbazide

  • Esterification of Phenylacetic Acid: Phenylacetic acid is first converted to its methyl or ethyl ester. To a solution of phenylacetic acid in methanol or ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The ester is then extracted with an organic solvent like ethyl acetate.

  • Hydrazinolysis of the Ester: The obtained ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for 8-12 hours. Upon cooling, the corresponding acid hydrazide, 2-phenylacetohydrazide, precipitates and is collected by filtration.

  • Formation of Semicarbazide: The 2-phenylacetohydrazide is then reacted with a source of cyanate, such as potassium cyanate, in an aqueous acidic medium to yield phenylacetyl-semicarbazide.

Step 2: Oxidative Cyclization to this compound

A variety of reagents can be employed for the oxidative cyclization of the semicarbazide intermediate. A widely used method involves iodine-mediated cyclization.

  • To a solution of phenylacetyl-semicarbazide in a suitable solvent such as ethanol or dimethylformamide (DMF), iodine and an excess of a base like sodium bicarbonate are added.

  • The reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

A generalized workflow for the synthesis is depicted in the following diagram:

G Synthesis of this compound cluster_0 Step 1: Phenylacetyl-semicarbazide Synthesis cluster_1 Step 2: Oxidative Cyclization A Phenylacetic Acid B Methyl Phenylacetate A->B Esterification (MeOH, H2SO4) C 2-Phenylacetohydrazide B->C Hydrazinolysis (N2H4.H2O) D Phenylacetyl-semicarbazide C->D Semicarbazide Formation (KOCN, H+) E This compound D->E Iodine-mediated Cyclization

Figure 1: General synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

While a comprehensive dataset for this compound is not consolidated in a single report, the following tables summarize the expected physicochemical properties and spectral data based on the analysis of closely related 2-amino-5-substituted-1,3,4-oxadiazoles.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₉H₉N₃O
Molecular Weight175.19 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 200-250 °C
SolubilitySoluble in DMSO and DMF; sparingly soluble in ethanol and methanol
Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.45m5HAromatic protons (C₆H₅)
~7.20s (br)2H-NH₂ (exchangeable with D₂O)
~4.10s2H-CH₂-

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C5 of oxadiazole
~158C2 of oxadiazole
~135Quaternary carbon of benzyl group
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~32-CH₂-

Table 3: Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3300 - 3100N-H stretching (amine)
3100 - 3000Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1650C=N stretching (oxadiazole ring)
~1550N-H bending
~1250C-O-C stretching (oxadiazole ring)

Table 4: Expected Mass Spectrometry Data (EI)

m/zAssignment
175[M]⁺
91[C₇H₇]⁺ (tropylium ion)

Potential Biological Activities

Derivatives of 2-amino-1,3,4-oxadiazole are known to possess a wide array of biological activities. While specific studies on this compound are limited, based on analogous structures, it is plausible that this compound may exhibit one or more of the following activities:

  • Antimicrobial Activity: Many 2-amino-1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties.

  • Anticancer Activity: This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Some derivatives have shown significant anti-inflammatory effects in preclinical models.

The general workflow for screening the biological activity of a novel compound like this compound is outlined below.

G Biological Activity Screening Workflow A This compound B Primary Screening A->B C Antimicrobial Assays B->C D Anticancer Assays B->D E Anti-inflammatory Assays B->E F Secondary Screening (Dose-response) C->F D->F E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

Figure 2: A general workflow for the biological screening of novel compounds.

Conclusion

This compound is a synthetically accessible heterocyclic compound with the potential for diverse biological activities. This technical guide provides a foundational understanding of its synthesis and characterization, drawing upon established methodologies for this class of molecules. The presented protocols and expected data serve as a starting point for researchers aiming to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.

In-Depth Technical Guide: Spectral and Synthetic Profile of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a common synthetic route for the chemical compound 5-Benzyl-1,3,4-oxadiazol-2-amine. This information is critical for its identification, characterization, and application in research and development, particularly in the field of medicinal chemistry where the 1,3,4-oxadiazole scaffold is of significant interest.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons, and the amine protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Assignment ¹³C NMR Chemical Shift (δ, ppm)
C=N (Oxadiazole Ring)~169.0
C-NH₂ (Oxadiazole Ring)~157.3
Aromatic Carbons (Benzyl)~120.5 - 137.9
CH₂ (Methylene)~35.2
Note: The chemical shifts are estimations based on data from the closely related compound 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and may vary slightly.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H Stretch (Amine)3310–3400
C=N Stretch (Oxadiazole Ring)~1610
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-2960
C-O-C Stretch (Oxadiazole Ring)~1020-1070
Note: These values are based on typical ranges for these functional groups and data from analogous compounds.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The expected molecular weight for this compound (C₉H₉N₃O) is approximately 175.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Experimental Protocols

The synthesis of this compound typically follows a well-established route for the formation of 2-amino-1,3,4-oxadiazoles. A common method involves the cyclization of a semicarbazide derivative, which is itself formed from the corresponding carboxylic acid.

Synthesis of this compound

A plausible and widely used synthetic approach involves a two-step process starting from phenylacetic acid.

Step 1: Synthesis of Phenylacetyl Semicarbazide

This step is not explicitly detailed in the provided search results for the target molecule but is a standard prerequisite for the subsequent cyclization. It would typically involve the reaction of a phenylacetyl derivative (like phenylacetyl chloride or a phenylacetic acid ester) with semicarbazide.

Step 2: Cyclization to form this compound

The cyclization of the corresponding acyl semicarbazide is a key step. A common method for this transformation is through oxidative cyclization. A general procedure, adapted from the synthesis of similar 2-amino-1,3,4-oxadiazoles, is as follows:

  • A mixture of the appropriate phenylacetic acid derivative (1 mol) and semicarbazide (1 mol) is dissolved in a suitable dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl₃).[1]

  • The reaction mixture is heated under reflux for a specified period (e.g., 45 minutes).[1]

  • After cooling, water is carefully added, and the mixture is refluxed for an extended period (e.g., 4 hours) to ensure complete reaction and hydrolysis of any intermediates.[1]

  • The reaction mixture is then filtered while hot, and the filtrate is basified with a suitable base, such as a saturated potassium hydroxide solution, to precipitate the product.[1]

  • The resulting solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent like ethanol.[1]

Visualizing the Synthetic and Characterization Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Phenylacetic Acid Derivative + Semicarbazide Reaction1 Reaction with POCl₃ (Reflux) Start->Reaction1 Workup Hydrolysis & Basification Reaction1->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectral Data Analysis NMR->Data IR->Data MS->Data

Caption: Synthetic and characterization workflow for this compound.

References

An In-depth Technical Guide to 5-Benzyl-1,3,4-oxadiazol-2-amine: Physicochemical Properties, Synthesis, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-Benzyl-1,3,4-oxadiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for guiding its development as a potential therapeutic agent. While experimental data for this specific compound is limited in publicly available literature, a combination of data from closely related analogs and predictive modeling provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉N₃O-
Molecular Weight175.19 g/mol -
Melting Point116-117 °C (Predicted for a similar compound)[1]
Boiling Point416.2 ± 38.0 °C (Predicted for a similar compound)[2]
pKa2.46 ± 0.10 (Predicted for a similar compound)[2]
logP2.0 (Predicted)Publicly available chemical drawing software with prediction modules
SolubilitySlightly soluble in DMSO and Methanol[2]

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established route for 2-amino-1,3,4-oxadiazole derivatives, starting from the corresponding acid hydrazide.[1][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylacetyl hydrazide

  • Cyanogen bromide

  • Methanol

  • Sodium cyanide (for in situ generation of cyanogen bromide, optional)

  • Bromine (for in situ generation of cyanogen bromide, optional)

  • Sodium hydroxide or Ammonium hydroxide (for neutralization)

Procedure:

  • Preparation of Cyanogen Bromide Solution (if not using commercially available): A solution of cyanogen bromide in methanol can be prepared by carefully adding bromine to a cooled solution of sodium cyanide in methanol. Caution: Cyanogen bromide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: To a solution of phenylacetyl hydrazide (1 equivalent) in methanol, add the solution of cyanogen bromide (1 equivalent) in methanol.

  • Heating: The reaction mixture is then heated to near boiling on a steam bath for a specified period (typically 2-4 hours) to facilitate the cyclization reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then neutralized with a base such as ammonium hydroxide or sodium hydroxide solution.

  • Purification: The precipitated solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a methanol-water mixture.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenylacetyl_hydrazide Phenylacetyl hydrazide Reaction Reaction in Methanol Phenylacetyl_hydrazide->Reaction Cyanogen_bromide Cyanogen bromide Cyanogen_bromide->Reaction Heating Heating Reaction->Heating Cyclization Workup Work-up & Neutralization Heating->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected spectral data, based on the analysis of similar compounds, are summarized below.[4][5][6][7]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
IR (Infrared) Spectroscopy ~3300-3100 cm⁻¹ (N-H stretching of amine), ~3050 cm⁻¹ (aromatic C-H stretching), ~1650 cm⁻¹ (C=N stretching of oxadiazole), ~1550 cm⁻¹ (N-H bending), ~1250 cm⁻¹ (C-O-C stretching of oxadiazole)
¹H NMR (Proton Nuclear Magnetic Resonance) δ ~7.2-7.4 ppm (m, 5H, aromatic protons), δ ~7.0 ppm (s, 2H, -NH₂), δ ~4.0 ppm (s, 2H, -CH₂-)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) δ ~164 ppm (C5 of oxadiazole), δ ~162 ppm (C2 of oxadiazole), δ ~135 ppm (quaternary aromatic carbon), δ ~129 ppm, ~128 ppm, ~127 ppm (aromatic CH), δ ~32 ppm (-CH₂-)
Mass Spectrometry (MS) Expected molecular ion peak [M]⁺ at m/z = 175. A prominent fragment would be the tropylium ion at m/z = 91 due to the loss of the oxadiazole amine moiety.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][8][9] Notably, compounds structurally similar to this compound have demonstrated promising antidiabetic and antioxidant properties.

Antidiabetic Activity

The antidiabetic effects of oxadiazole derivatives are often attributed to the modulation of key molecular targets that regulate glucose metabolism and insulin secretion.[10][11][12] These targets include enzymes such as α-glucosidase and α-amylase, as well as the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).[10][12] Inhibition of α-glucosidase and α-amylase in the digestive tract slows down the absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia. Activation of PPARγ, on the other hand, enhances insulin sensitivity.

Diagram 2: Potential Antidiabetic Signaling Pathway

Antidiabetic_Pathway cluster_inhibition Enzyme Inhibition cluster_activation Receptor Activation cluster_effects Physiological Effects Compound 5-Benzyl-1,3,4- oxadiazol-2-amine alpha_glucosidase α-Glucosidase Compound->alpha_glucosidase Inhibits alpha_amylase α-Amylase Compound->alpha_amylase Inhibits PPARg PPARγ Compound->PPARg Activates Reduced_Glucose_Absorption Reduced Glucose Absorption alpha_glucosidase->Reduced_Glucose_Absorption alpha_amylase->Reduced_Glucose_Absorption Increased_Insulin_Sensitivity Increased Insulin Sensitivity PPARg->Increased_Insulin_Sensitivity Lowered_Blood_Glucose Lowered Blood Glucose Levels Reduced_Glucose_Absorption->Lowered_Blood_Glucose Increased_Insulin_Sensitivity->Lowered_Blood_Glucose

Caption: General antidiabetic mechanism of oxadiazole derivatives.

Antioxidant Activity

The antioxidant properties of heterocyclic compounds like oxadiazoles are often linked to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including diabetes. The mechanism of antioxidant action can involve hydrogen atom transfer or single electron transfer to neutralize reactive oxygen species.

Diagram 3: Antioxidant Mechanism Workflow

Antioxidant_Workflow Compound 5-Benzyl-1,3,4- oxadiazol-2-amine ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Neutralization Neutralization of ROS Compound->Neutralization Reduced_Stress Reduced Oxidative Stress ROS->Reduced_Stress Causes Neutralization->Reduced_Stress Leads to

Caption: General antioxidant action of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. This technical guide has provided a detailed overview of its physicochemical properties, a plausible and detailed synthetic protocol, and insights into its potential biological activities, particularly as an antidiabetic and antioxidant agent. The provided data and visualizations are intended to facilitate future research and development efforts targeting this promising chemical scaffold. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Structural Nuances of 5-Benzyl-1,3,4-oxadiazol-2-amine: A Crystallographic and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 5-Benzyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A thorough understanding of the three-dimensional arrangement of atoms in the crystal lattice, as well as the compound's spectroscopic characteristics, is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

While a specific crystal structure for this compound is not publicly available, this guide presents a detailed analysis based on closely related, structurally analogous compounds, namely 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and 5-Phenyl-1,3,4-oxadiazol-2-amine.[5][6] The presented data provides a robust framework for understanding the key structural features of the title compound.

I. Crystallographic Data and Structure Analysis

The crystal structures of analogous 5-substituted-1,3,4-oxadiazol-2-amines have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These molecules typically crystallize in monoclinic space groups.[5][6]

Table 1: Crystal Data and Structure Refinement for Analogous Compounds

Parameter5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[5]5-Phenyl-1,3,4-oxadiazol-2-amine[6]
Empirical FormulaC₉H₉N₃OC₈H₇N₃O
Formula Weight175.19161.17
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.161 (2)11.194 (3)
b (Å)5.9374 (3)5.8990 (5)
c (Å)12.8282 (15)15.034 (5)
β (°)108.012 (19)130.193 (18)
Volume (ų)880.9 (2)758.3 (3)
Z44
Temperature (K)291291
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
R-factorNot Reported0.056
wR-factorNot Reported0.137

Table 2: Selected Bond Lengths (Å) for Analogous Compounds

Bond5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[5]5-Phenyl-1,3,4-oxadiazol-2-amine[6]
O1-C81.3608 (19)1.364 (3)
O1-C71.3754 (19)1.369 (2)
N1-N21.4129 (19)Not Reported
C7-N11.279 (2)Not Reported
C8-N21.296 (2)Not Reported
C8-N3Not Reported1.328 (3)

Table 3: Selected Bond Angles (°) for Analogous Compounds

Angle5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[5]5-Phenyl-1,3,4-oxadiazol-2-amine[6]
C8-O1-C7102.79 (11)Not Reported

In the crystal structure of these related compounds, the oxadiazole ring is essentially planar. The molecular structure is stabilized by intermolecular hydrogen bonds, typically forming a three-dimensional network. For instance, in 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, adjacent molecules are linked through N—H⋯N hydrogen bonds.[5] A notable feature is the dihedral angle between the phenyl ring and the oxadiazole ring, which is 26.37° in the case of the 5-(4-methylphenyl) analog.[5]

II. Experimental Protocols

A. Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines

A common synthetic route to 5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of semicarbazones derived from corresponding aldehydes.

General Procedure:

  • Semicarbazone Formation: An equimolar mixture of the appropriate benzaldehyde and semicarbazide hydrochloride is refluxed in ethanol for 2-3 hours.[5]

  • Oxidative Cyclization: The resulting semicarbazone is then oxidized. A common method involves using bromine in glacial acetic acid or iodine and mercuric oxide in DMF.[2][5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final 5-substituted-1,3,4-oxadiazol-2-amine.[5]

B. Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethanol/water).[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 291 K) using Mo Kα radiation.[5][6]

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5]

C. Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrophotometer using KBr pellets. Characteristic peaks for the 1,3,4-oxadiazole ring include C=N stretching (around 1514-1580 cm⁻¹), C-O-C stretching (around 1009-1108 cm⁻¹), and N-H stretching of the amine group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts confirm the presence of aromatic protons, the methylene protons of the benzyl group (for the title compound), and the amine protons.[7][8]

  • Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight of the compound and to study its fragmentation pattern, confirming the molecular formula.[2][7]

III. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis aldehyde Phenylacetic Acid Derivative semicarbazone Phenylacetyl Semicarbazone aldehyde->semicarbazone Reaction semicarbazide Semicarbazide semicarbazide->semicarbazone cyclization Oxidative Cyclization semicarbazone->cyclization product This compound cyclization->product crystal_growth Crystal Growth product->crystal_growth spectroscopy Spectroscopic Analysis (IR, NMR, MS) product->spectroscopy xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure Crystal Structure Determination xrd->structure data Structural & Spectroscopic Data structure->data spectroscopy->data

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

signaling_pathway cluster_cellular_targets Potential Cellular Targets cluster_cellular_responses Cellular Responses compound 5-Substituted-1,3,4-oxadiazol-2-amine enzymes Enzymes (e.g., Kinases, Cholinesterases) compound->enzymes receptors Receptors compound->receptors dna DNA/RNA compound->dna apoptosis Apoptosis enzymes->apoptosis cell_cycle Cell Cycle Arrest enzymes->cell_cycle inflammation Modulation of Inflammation receptors->inflammation dna->apoptosis dna->cell_cycle proliferation Inhibition of Proliferation cell_cycle->proliferation

Caption: Generalized potential signaling pathways for bioactive 1,3,4-oxadiazole derivatives.

IV. Conclusion

The structural analysis of compounds analogous to this compound provides critical insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of heterocyclic compounds. The detailed experimental protocols for synthesis and characterization serve as a valuable resource for researchers working on the development of novel 1,3,4-oxadiazole-based therapeutic agents. The elucidated structural features, in conjunction with biological activity data, will facilitate the design of more potent and selective drug candidates.

References

quantum chemical calculations for 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical Calculations for 5-Benzyl-1,3,4-oxadiazol-2-amine

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound, a specific derivative, holds significant promise for drug development due to its structural features that allow for various intermolecular interactions. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic and structural properties of such molecules, offering insights into their reactivity, stability, and potential biological activity. This guide details the theoretical framework and practical application of .

Computational Methodology

The following section outlines a typical protocol for performing quantum chemical calculations on this compound. This methodology is based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial geometry is then optimized to find the most stable conformation, i.e., the structure with the lowest potential energy. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy atoms and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes, while the "++" diffuse functions are important for describing anions and weak interactions.

Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute various thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra.

Electronic Properties

Several key electronic properties are calculated to understand the molecule's reactivity and kinetic stability:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and stability.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = χ² / (2η)

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Atomic Charge Distribution

The distribution of electron density among the atoms in the molecule is analyzed, typically using Mulliken population analysis. This provides the net charge on each atom, which can help in understanding the molecule's polarity and reactivity.

Data Presentation

The following tables summarize the kind of quantitative data obtained from , performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleValue
Bond Lengths (Å)O1-C21.37
C2-N31.30
N3-N41.40
N4-C51.30
C5-O11.37
C5-C61.48
C2-N71.36
Bond Angles (°)C5-O1-C2105.0
O1-C2-N3115.0
C2-N3-N4107.5
N3-N4-C5107.5
N4-C5-O1105.0
Dihedral Angles (°)C5-N4-N3-C2-0.1
O1-C5-C6-C8109.5

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.20
Energy Gap (ΔE)5.30
Ionization Potential (I)6.50
Electron Affinity (A)1.20
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19
Electrophilicity Index (ω)2.80

Table 3: Mulliken Atomic Charges

AtomCharge (e)
O1-0.45
C20.30
N3-0.25
N4-0.25
C50.30
N7 (Amine)-0.70
H (Amine)0.35
H (Amine)0.35

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Output Analysis mol_build Molecule Building (this compound) method_select Method Selection (DFT: B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop thermo Thermodynamic Properties freq_calc->thermo fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) electronic_prop->fmo mep Molecular Electrostatic Potential electronic_prop->mep charges Atomic Charges electronic_prop->charges

Caption: Workflow for Quantum Chemical Calculations.

G cluster_calc Calculated Properties cluster_interp Chemical Interpretation cluster_app Drug Development Implications homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity & Kinetic Stability homo_lumo->reactivity mep Molecular Electrostatic Potential (MEP) interaction_sites Electrophilic/Nucleophilic Attack Sites mep->interaction_sites charges Mulliken Atomic Charges polarity Molecular Polarity charges->polarity drug_likeness Drug-Likeness Prediction reactivity->drug_likeness receptor_binding Receptor-Ligand Interactions interaction_sites->receptor_binding polarity->receptor_binding

Caption: Logical Relationships of Calculated Properties.

Conclusion

Quantum chemical calculations offer a detailed view of the molecular properties of this compound. The methodologies described in this guide, particularly DFT, provide valuable data on the molecule's geometry, electronic structure, and reactivity. The insights gained from these calculations, such as the identification of reactive sites through MEP analysis and the understanding of chemical stability from the HOMO-LUMO gap, are instrumental in the rational design of new, more effective therapeutic agents based on the 1,3,4-oxadiazole scaffold. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery and development process.

References

Exploring the Chemical Space of 5-Benzyl-1,3,4-oxadiazol-2-amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 5-Benzyl-1,3,4-oxadiazol-2-amine and its analogs represent a promising chemical space for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action for this class of compounds, with a focus on their anticancer and anti-inflammatory potential.

Synthesis of this compound Analogs

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is a well-established process in organic chemistry, offering flexibility for generating diverse analogs. A common and effective route involves the cyclization of semicarbazone precursors.

A generalized synthetic pathway commences with the reaction of a substituted benzoic acid with semicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield the corresponding 5-substituted-1,3,4-oxadiazol-2-amine.[1] For the synthesis of N-substituted analogs, an alternative pathway involves the reaction of an aryl semicarbazide with an appropriate aldehyde.[2]

Another versatile method involves the iodine-mediated oxidative cyclization of semicarbazones, which can be prepared by the condensation of semicarbazide with various aldehydes.[3] Furthermore, acylthiosemicarbazides can be converted to 2-amino-1,3,4-oxadiazoles through oxidative cyclization using reagents like 1,3-dibromo-5,5-dimethylhydantoin.

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated significant potential in two key therapeutic areas: oncology and inflammation. The following sections summarize the available quantitative data for various analogs, highlighting their potency and selectivity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. The anticancer activity is often attributed to the inhibition of critical cellular pathways involved in tumor progression. The following table summarizes the anticancer activity of selected 1,3,4-oxadiazole analogs.

Compound IDSubstitution PatternCancer Cell LineActivity (IC50/GP)Reference
4b 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)SR (Leukemia)-[4]
MDA-MB-435 (Melanoma)-[4]
MOLT-4 (Leukemia)-[4]
K-562 (Leukemia)-[4]
HL-60(TB) (Leukemia)-[4]
4e 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)UO-31 (Renal)-[4]
NCI-H226 (NSCLC)-[4]
CAKI-1 (Renal)-[4]
PC-3 (Prostate)-[4]
MCF7 (Breast)-[4]
4s N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)K-562 (Leukemia)GP = 18.22[2][5]
MDA-MB-435 (Melanoma)GP = 15.43[2][5]
HCT-15 (Colon)GP = 39.77[2][5]
T-47D (Breast)GP = 34.27[2][5]
1o -HepG2 (Liver)IC50 = 8.6 µM[3]

GP: Growth Percent as per NCI protocol.

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole analogs have been evaluated using various in vitro and in vivo models. These compounds are believed to exert their effects by modulating key inflammatory pathways. The table below presents the anti-inflammatory activity of representative analogs.

Compound IDAssay% Inhibition / IC50Standard DrugReference
Ox-6f Heat-induced albumin denaturation74.16 ± 4.41%Ibuprofen (84.31 ± 4.93%)[6]
Carrageenan-induced paw edema79.83%Ibuprofen (84.31%)[6]
Ox-6d Heat-induced albumin denaturation70.56 ± 2.87%Ibuprofen (84.31 ± 4.93%)[6]
Carrageenan-induced paw edema76.64%Ibuprofen (84.71%)[6]
3e Protein denaturation (bovine serum & egg albumin)Moderate ActivityDiclofenac sodium[7]
3f Protein denaturation (bovine serum & egg albumin)Moderate ActivityDiclofenac sodium[7]
3i Protein denaturation (bovine serum & egg albumin)Moderate ActivityDiclofenac sodium[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of drug discovery programs. This section provides methodologies for key experiments cited in the evaluation of this compound analogs.

General Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogs

This protocol is a generalized procedure based on established methods.[2]

  • Synthesis of Substituted Phenyl Semicarbazide: An equimolar mixture of a substituted phenylurea and hydrazine hydrate in ethanol is refluxed for 48 hours with stirring. The reaction mixture is then concentrated under vacuum, and the residue is poured into crushed ice. The resulting precipitate is filtered, washed with water, dried, and recrystallized from absolute ethanol to yield the semicarbazide analog.

  • Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine: The substituted phenyl semicarbazide (0.005 mol) and an appropriate aromatic aldehyde (0.005 mol) are refluxed for 10-12 hours in an ethanol-water (1:2, v/v) solvent system containing 20 mol% sodium bisulfite. After completion of the reaction, the excess solvent is removed, and the concentrate is poured into crushed ice. The precipitate is filtered, washed with water, dried, and recrystallized from absolute ethanol to obtain the final product.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Activity - Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[7]

  • Reaction Mixture Preparation: The reaction mixture consists of 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound at various concentrations.

  • pH Adjustment: The pH of the solution is adjusted to 6.3 using 1N HCl.

  • Incubation: The samples are incubated at 37°C for 20 minutes followed by heating at 57°C for 3 minutes.

  • Absorbance Measurement: After cooling, 2.5 mL of phosphate buffer is added to each sample, and the absorbance is measured at 416 nm. Diclofenac sodium is used as a standard drug.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

Proposed Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these analogs exert their biological effects is paramount for rational drug design and development. Based on the known activities of similar heterocyclic compounds, two key signaling pathways are proposed as potential targets.

Anticancer Activity via STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[8][9][10] Inhibition of the STAT3 signaling pathway is a validated strategy for cancer therapy.[11] It is hypothesized that this compound analogs may inhibit the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of its target genes involved in tumorigenesis.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor This compound Analog (Proposed) Inhibitor->JAK inhibits Dimer_in_nucleus STAT3 Dimer Gene_in_nucleus Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Dimer_in_nucleus->Gene_in_nucleus activates Gene_in_nucleus->Proliferation NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor/ TNFR Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB/IκB Complex (inactive) NFkB_IkB->NFkB releases Gene Pro-inflammatory Gene Expression Inflammation Inflammation Inhibitor This compound Analog (Proposed) Inhibitor->IKK inhibits NFkB_in_nucleus NF-κB Gene_in_nucleus Pro-inflammatory Gene Expression NFkB_in_nucleus->Gene_in_nucleus activates Gene_in_nucleus->Inflammation Workflow Design Analog Design & Library Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening (Anticancer & Anti-inflammatory) Characterization->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID Data Analysis Hit_ID->Design Feedback Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Design Feedback Preclinical Preclinical Development Lead_Opt->Preclinical

References

Methodological & Application

In Vitro Applications and Protocols for 5-Benzyl-1,3,4-oxadiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 5-Benzyl-1,3,4-oxadiazol-2-amine and its structurally related analogs. The protocols are derived from published research on a range of 1,3,4-oxadiazole derivatives, offering a comprehensive guide for investigating their potential therapeutic properties.

Application Notes

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. While specific in vitro studies on this compound are not extensively documented in publicly available literature, research on analogous compounds suggests several key areas of investigation:

  • Anticancer Activity: Numerous 5-substituted-1,3,4-oxadiazol-2-amine derivatives have been screened for their cytotoxic effects against various cancer cell lines. These compounds have demonstrated the potential to inhibit cancer cell growth, highlighting this as a primary area for in vitro testing.

  • Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Evaluation against a panel of pathogenic bacteria and fungi is a logical step in characterizing the biological profile of this compound.

  • Enzyme Inhibition: Certain analogs have shown inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting a potential role in neurodegenerative diseases.[1][2]

  • Antioxidant and Antidiabetic Potential: The structurally similar compound, 5-Benzyl-1,3,4-oxadiazole-2-thiol, has been investigated for its antidiabetic and antioxidant properties.[3][4] This suggests that the 2-amino analog may also possess similar activities.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies of various 5-substituted-1,3,4-oxadiazol-2-amine analogs. This data can serve as a benchmark for evaluating the activity of this compound.

Table 1: Anticancer Activity of 5-Substituted-1,3,4-oxadiazol-2-amine Analogs

Compound ID5-Substituent2-Amine SubstituentCancer Cell LineActivity MetricValueReference
4s 4-Methoxyphenyl2,4-DimethylphenylMelanoma (MDA-MB-435)Growth Percent (GP)15.43[5][6]
Leukemia (K-562)Growth Percent (GP)18.22[5][6]
Breast Cancer (T-47D)Growth Percent (GP)34.27[5][6]
Colon Cancer (HCT-15)Growth Percent (GP)39.77[5][6]
4u 4-Hydroxyphenyl2,4-DimethylphenylMelanoma (MDA-MB-435)Growth Percent (GP)6.82[5][6]
Leukemia (K-562)Growth Percent (GP)24.80[6]
Non-Small-Cell Lung Cancer (NCI-H522)Growth Percent (GP)41.03[6]
Colon Cancer (HCT)Growth Percent (GP)44.74[6]

Table 2: Cholinesterase Inhibition by 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines

CompoundEnzymeIC50 (µM)Reference
N-Dodecyl-5-phenyl-1,3,4-oxadiazol-2-amineAChE12.8 - 99.2[1][2]
BChE> 53.1[1][2]

(Note: The data presented is for analogs and not for this compound itself. This information should be used for comparative purposes.)

Experimental Protocols

The following are detailed protocols for key in vitro experiments, adapted from literature on similar compounds.

Protocol 1: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

This protocol is based on the National Cancer Institute's screening methodology for anticancer compounds.[5][6]

Objective: To assess the cytotoxic activity of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., from the NCI-60 panel)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB)

  • Tris base

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Seed cells in 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Addition: Add the test compound at various concentrations (typically a single high dose of 10⁻⁵ M for initial screening) to the wells. Include a DMSO control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently layer cold 50% (w/v) TCA on top of the medium in all wells to a final concentration of 10% and incubate for 60 minutes at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly rinse the plates once with 1% (v/v) acetic acid to remove unbound dye. Wash four more times with 1% acetic acid.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the Growth Percent (GP) to determine the cytotoxic effect.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay plate Seed Cells in 96-well Plate incubate1 Incubate 24h plate->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 fix Fix with TCA incubate2->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye with Tris wash->solubilize read Read Absorbance at 515 nm solubilize->read data_analysis data_analysis read->data_analysis Calculate Growth Percent antioxidant_workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis prepare_samples Prepare Compound and Control Solutions mix Mix Sample with DPPH Solution prepare_samples->mix incubate Incubate in Dark (30 min) mix->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate result Antioxidant Activity calculate->result enzyme_inhibition_pathway cluster_measurement Measurement AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCI Acetylthiocholine (ATCI) ATCI->AChE TNB TNB (Yellow) Thiocholine->TNB Reacts with DTNB DTNB DTNB->Thiocholine Measure Measure Absorbance of TNB at 412 nm TNB->Measure Inhibitor This compound Inhibitor->AChE Inhibits

References

Application Notes and Protocols for In Vivo Studies of 5-Benzyl-1,3,4-oxadiazol-2-amine and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The 2-amino and 5-benzyl substitutions suggest potential for various therapeutic applications. These notes provide a general guide for the in vivo evaluation of compounds within this chemical class.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, in vivo studies of 5-Benzyl-1,3,4-oxadiazol-2-amine could be directed towards the following areas:

  • Anti-inflammatory Activity: Many 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects.[2][4]

  • Anticancer Activity: The oxadiazole moiety is associated with anticancer properties, including antiangiogenic and mitostatic potential.[5]

  • Antimicrobial Activity: Various derivatives have been synthesized and tested for their antibacterial and antifungal properties.[1][6]

  • Antidiabetic Activity: Related structures have been evaluated for their potential in managing diabetes and associated oxidative stress.[7][8]

  • Cholinesterase Inhibition: Some 5-aryl-1,3,4-oxadiazol-2-amine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for neurodegenerative diseases.[9]

Quantitative Data Summary

Due to the absence of data for the specific compound, the following table summarizes representative quantitative data from in vivo studies of analogous 1,3,4-oxadiazole derivatives to provide an expected range of activities.

Compound ClassAnimal ModelAssayEfficacyReference Compound
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivativesRatCarrageenan-induced paw edema33-62% inhibitionIndomethacin
5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole derivativesRatCarrageenan-induced paw edemaUp to 86% inhibitionIbuprofen
Selected 1,3,4-oxadiazole derivativesMiceDLA-induced solid tumor modelSignificant reduction in tumor volume and weightNot specified

Experimental Protocols

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

This is a widely used and accepted model for evaluating acute inflammation.

Materials:

  • Wistar albino rats (150-200g)

  • This compound (or derivative)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control (Vehicle only)

    • Reference Drug

    • Test Compound (at various doses, e.g., 10, 20, 50 mg/kg)

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

In Vivo Antitumor Activity Assessment (Dalton's Lymphoma Ascites - DLA-Induced Solid Tumor Model)

This model is used to assess the effect of a compound on solid tumor growth.

Materials:

  • Swiss albino mice (20-25g)

  • DLA cells

  • This compound (or derivative)

  • Reference drug (e.g., 5-Fluorouracil)

  • Phosphate Buffered Saline (PBS)

  • Vernier calipers

Procedure:

  • Tumor Induction: Inject 1 x 10^6 DLA cells subcutaneously into the right hind limb of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow for a few days until they are palpable. Then, divide the mice into groups (n=6 per group):

    • Control (Vehicle only)

    • Reference Drug

    • Test Compound (at various doses)

  • Treatment: Administer the test compound, reference drug, or vehicle daily for a specified period (e.g., 10-14 days).

  • Tumor Measurement: Measure the tumor volume every two days using Vernier calipers with the formula: Tumor Volume = (4/3) * π * r1 * r2 * r3 Where r1, r2, and r3 are the radii in three dimensions.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals, excise the tumors, and weigh them.

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the percentage of tumor growth inhibition.

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow animal_model Animal Model Selection (e.g., Rats, Mice) acclimatization Acclimatization animal_model->acclimatization grouping Animal Grouping (Control, Reference, Test) acclimatization->grouping drug_admin Drug Administration (Oral, IP) grouping->drug_admin induction Disease Induction (e.g., Carrageenan, Tumor Cells) drug_admin->induction monitoring Monitoring & Measurement (e.g., Paw Volume, Tumor Size) induction->monitoring endpoint Endpoint Analysis (Sacrifice, Tissue Collection) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A generalized workflow for in vivo preclinical studies.

anti_inflammatory_pathway cluster_inflammation Simplified Inflammatory Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation oxadiazole 1,3,4-Oxadiazole Derivative (Potential Inhibitor) oxadiazole->cox Inhibits?

Caption: A potential mechanism of anti-inflammatory action.

References

Application Notes and Protocols for 5-Benzyl-1,3,4-oxadiazol-2-amine and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-benzyl-1,3,4-oxadiazol-2-amine and its structurally related analogs as enzyme inhibitors. While specific quantitative inhibitory data for this compound is not extensively available in the current literature, numerous studies on closely related 5-substituted-1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-amylase. This document outlines the inhibitory profiles of these related compounds, provides detailed protocols for relevant enzymatic assays, and illustrates the associated signaling pathways.

Overview of Enzyme Inhibition

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this compound are of particular interest due to their potential to interact with the active sites of various enzymes, leading to their inhibition. The primary enzymes identified as targets for this class of compounds are involved in crucial physiological processes, making them attractive targets for drug discovery in areas such as neurodegenerative diseases and diabetes.

Quantitative Data on Related Enzyme Inhibitors

Quantitative analysis of enzyme inhibition is crucial for determining the potency of a compound. The following tables summarize the inhibitory concentrations (IC50) for various derivatives of 5-substituted-1,3,4-oxadiazole against acetylcholinesterase, butyrylcholinesterase, and α-amylase.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives

Compound ClassTarget EnzymeIC50 Range (µM)Reference
5-Aryl-1,3,4-oxadiazol-2-aminesAcetylcholinesterase (AChE)12.8 - 99.2[1][2][3]
5-Aryl-1,3,4-oxadiazol-2-aminesButyrylcholinesterase (BChE)from 53.1[1][2][3]
N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamideAcetylcholinesterase (AChE)Reported as active[4]

Table 2: Inhibition of α-Amylase by 1,3,4-Oxadiazole Derivatives

Compound ClassTarget EnzymeObserved InhibitionReference
5-Benzyl-1,3,4-oxadiazole-2-thiolα-AmylaseSlightly lower than acarbose[5][6][7]
Novel oxadiazole derivativesα-AmylaseIC50 values ranging from 13.09 to 394.34 µg/ml[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for screening and characterizing enzyme inhibitors. The following are standard protocols for the assays mentioned in the literature.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman.[9][10][11]

Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm. Acetylthiocholine, the substrate, is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup: In a 96-well plate, prepare the following reactions in triplicate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: To start the reaction, add 10 µL of ATCI solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for α-Amylase Inhibition Assay

This protocol is a general method for determining the in vitro inhibitory activity of compounds against α-amylase.[12][13][14]

Principle: The assay measures the amount of starch hydrolyzed by α-amylase. The remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch. A decrease in the color intensity indicates a higher level of starch hydrolysis, and therefore, lower inhibition.

Materials:

  • Porcine pancreatic α-amylase solution (e.g., 2 U/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 6 mM NaCl)

  • 1% Starch solution in 0.02 M sodium phosphate buffer (pH 6.9)

  • Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Iodine-Potassium Iodide (I/KI) solution (0.254 g iodine and 4 g potassium iodide in 1 L of distilled water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 565 nm

Procedure:

  • Pre-incubation: In a 96-well plate, add 100 µL of the test compound solution at various concentrations and 100 µL of the α-amylase solution. Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 100 µL of the 1% starch solution to each well to start the enzymatic reaction. Incubate at 37°C for 10 minutes.

  • Stop Reaction: Stop the reaction by adding a stopping reagent, such as 0.5 mL of 50% acetic acid.

  • Color Development: Transfer an aliquot of the reaction mixture to a new plate containing the I/KI solution.

  • Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis:

    • Prepare a blank (no enzyme) and a control (no inhibitor).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / (Absorbance of Control - Absorbance of Blank) ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures can aid in understanding the mechanism of action and the experimental design.

Cholinergic Signaling Pathway

Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[15][16] This is a key therapeutic strategy for conditions like Alzheimer's disease.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_Vesicle Vesicle with Acetylcholine (ACh) ChAT->ACh_Vesicle synthesizes ACh ACh ACh ACh_Vesicle->ACh releases Action_Potential Action Potential Action_Potential->ACh_Vesicle triggers release AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds to AChE->Choline produces Inhibitor 5-Benzyl-1,3,4- oxadiazol-2-amine Inhibitor->AChE inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activates Carbohydrate_Metabolism Dietary_Starch Dietary Starch (Complex Carbohydrate) alpha_Amylase α-Amylase Dietary_Starch->alpha_Amylase substrate for Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides breaks down to Inhibitor 5-Benzyl-1,3,4- oxadiazol-2-amine (or analog) Inhibitor->alpha_Amylase inhibits Disaccharidases Disaccharidases (in small intestine) Oligosaccharides->Disaccharidases Glucose Glucose Disaccharidases->Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and DTNB/Iodine Plate_Setup Set up 96-well plate with Blank, Control, and Test Compound dilutions Prepare_Reagents->Plate_Setup Prepare_Inhibitor Prepare Stock and Working Solutions of Test Compound Prepare_Inhibitor->Plate_Setup Pre_incubation Pre-incubate Enzyme with Test Compound Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate to start the reaction Pre_incubation->Initiate_Reaction Kinetic_Measurement Measure Absorbance change over time Initiate_Reaction->Kinetic_Measurement Calculate_Rate Calculate Reaction Rates (ΔAbs/min) Kinetic_Measurement->Calculate_Rate Calculate_Inhibition Calculate % Inhibition for each concentration Calculate_Rate->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 Calculate_Inhibition->Determine_IC50

References

5-Benzyl-1,3,4-oxadiazol-2-amine: Comprehensive Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential of 5-benzyl-1,3,4-oxadiazol-2-amine and its derivatives in drug discovery. This document outlines the synthesis, biological activities, and potential mechanisms of action, supported by experimental protocols and quantitative data.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] The presence of this core structure is found in several approved drugs.[2] this compound, a member of this class, and its related analogs have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antidiabetic agents. These compounds often exert their effects through the modulation of key signaling pathways implicated in various diseases.[1][4][5] This document serves as a comprehensive resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of analogous 2-amino-1,3,4-oxadiazoles.

Step 1: Synthesis of Phenylacetyl Hydrazide

  • To a solution of phenylacetic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain phenylacetyl hydrazide.

Step 2: Synthesis of 1-(phenylacetyl)thiosemicarbazide

  • Dissolve phenylacetyl hydrazide (1 equivalent) in a suitable solvent like ethanol.

  • Add an equimolar amount of an appropriate isothiocyanate (e.g., benzoyl isothiocyanate followed by hydrolysis, or direct reaction with thiocyanic acid precursors).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield 1-(phenylacetyl)thiosemicarbazide.

Step 3: Oxidative Cyclization to this compound

  • Suspend 1-(phenylacetyl)thiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add a desulfurizing agent. A common and effective reagent is 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a base like sodium hydroxide and potassium iodide.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Biological Activities and Therapeutic Potential

Derivatives of 1,3,4-oxadiazole have been extensively studied for a variety of biological activities. The data presented below is a compilation from various studies on this compound analogs and other closely related 1,3,4-oxadiazole derivatives.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[7][8][9] The mechanism of action often involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are frequently dysregulated in cancer.[1][4][5]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4s Melanoma (MDA-MB-435)15.43[7]
Leukemia (K-562)18.22[7]
Breast Cancer (T-47D)34.27[7]
Colon Cancer (HCT-15)39.77[7]
4u Melanoma (MDA-MB-435)6.82[7]
8a Lung Cancer (A549)1.62 ± 0.19[5]
Colon Cancer (HCT116)4.61 ± 0.51[5]
Breast Cancer (MDA-MB-231)2.53 ± 0.11[5]
CMO Hepatocellular CarcinomaDose-dependent inhibition[4][10]
1o Liver Cancer (HepG2)8.6[11]
24f Lung Cancer (A549)0.11 ± 0.07[12]
Prostate Cancer (PC3)0.26 ± 0.08[12]

Note: Compound IDs are as designated in the cited literature and represent various 5-substituted-2-amino-1,3,4-oxadiazole analogs and other related derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways.[3][13][14]

Table 2: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDAssayInhibition (%) / IC50 (µM)Reference
11c COX-2 InhibitionIC50 = 0.04[13]
8b NO Production InhibitionIC50 = 0.40[13]
ROS Production InhibitionIC50 = 0.03[13]
Ox-6f Albumin Denaturation74.16 ± 4.41% inhibition at 200 µg/mL[3]
Carrageenan-induced Edema79.83 ± 4.04% reduction[3]
C4 Carrageenan-induced Paw EdemaGood anti-inflammatory response[14]
C7 Carrageenan-induced Paw EdemaGood anti-inflammatory response[14]

Note: Compound IDs are as designated in the cited literature.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay is a widely used in vitro method to screen for anti-inflammatory activity.

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control and Standard: Prepare a similar mixture with 2 mL of distilled water instead of the test compound to serve as the control. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[15][16][17]

Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
14a P. aeruginosa0.2[15]
B. subtilis0.2[15]
14b P. aeruginosa0.2[15]
B. subtilis0.2[15]
35 E. coliStronger than ampicillin[15]
S. pneumoniaeStronger than ampicillin[15]
1b Streptococcus faecalis4 - 64[11]
1e MSSA4 - 64[11]
1g MRSA4 - 64[11]
2g Candida albicans8[11]

Note: Compound IDs are as designated in the cited literature. MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Antibacterial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,3,4-oxadiazole derivatives are attributed to their ability to interact with various biological targets and modulate key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Several 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[1][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Oxadiazole This compound (and derivatives) Oxadiazole->PI3K Inhibition Oxadiazole->Akt Inhibition Oxadiazole->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 1,3,4-oxadiazole derivatives.

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response to infection and is also implicated in cancer development and progression. Inhibition of this pathway is a key strategy for developing anti-inflammatory and anticancer drugs. Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of NF-κB activation.[4][10]

Caption: NF-κB signaling pathway and its inhibition by 1,3,4-oxadiazole derivatives.

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow Start Target Identification and Validation Lead_Generation Lead Generation: - High-Throughput Screening - Rational Drug Design Start->Lead_Generation Lead_Optimization Lead Optimization: - Structure-Activity Relationship (SAR) - ADMET Profiling Lead_Generation->Lead_Optimization Preclinical Preclinical Development: - In vivo efficacy - Toxicology studies Lead_Optimization->Preclinical Clinical Clinical Trials: - Phase I, II, III Preclinical->Clinical Approval Regulatory Approval and Market Launch Clinical->Approval

References

Application Notes and Protocols for Computational Docking Studies of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Benzyl-1,3,4-oxadiazol-2-amine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4] Computational docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This document provides a detailed protocol for performing computational docking studies on this compound against relevant biological targets and outlines potential applications of this research.

The 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups, which can improve metabolic stability and other pharmacokinetic properties.[4][5] Docking studies of 1,3,4-oxadiazole derivatives have been instrumental in identifying potential protein targets and elucidating their mechanism of action at the molecular level.

Potential Therapeutic Targets

Based on studies of similar 1,3,4-oxadiazole derivatives, several protein targets can be considered for docking studies with this compound:

  • Cancer: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Cyclin-Dependent Kinase 2 (CDK-2), B-cell lymphoma 2 (Bcl-2) family proteins like BAX.[1][5][6]

  • Neurodegenerative Diseases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[7][8]

  • Infectious Diseases: Various bacterial and fungal enzymes.

  • Inflammation: Cyclooxygenase (COX) enzymes.[9][10]

  • Thrombosis: Factor Xa.[11]

Experimental Protocols

This section details a generalized protocol for performing molecular docking studies. The specific parameters may need to be optimized based on the chosen software and biological target.

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), GOLD.

  • Visualization Software: PyMOL, Chimera, BIOVIA Discovery Studio.

  • Ligand Preparation: ChemDraw, MarvinSketch, Avogadro.

  • Protein Preparation: Protein Data Bank (PDB), SWISS-MODEL.

2. Ligand Preparation Protocol:

  • Sketching the Ligand: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina, .mol2, or .sdf).

3. Protein Preparation Protocol:

  • Target Selection and Retrieval: Identify the protein of interest and retrieve its 3D structure from the Protein Data Bank (PDB). For example, for EGFR tyrosine kinase, one might use PDB ID: 1M17.[1]

  • Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Adding Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

  • Assigning Charges: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges for AutoDock).

  • Defining the Binding Site (Grid Generation): Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand (if available) or by using binding site prediction tools. The grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

4. Molecular Docking Protocol:

  • Configuration: Set up the docking parameters in the software's input file. This includes specifying the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search algorithm.

  • Running the Docking Simulation: Execute the docking run. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.

  • Analysis of Results:

    • Binding Affinity: The primary output is the binding affinity or docking score, typically in kcal/mol. More negative values indicate a stronger predicted binding.

    • Binding Pose: Analyze the predicted binding pose of the ligand in the active site.

    • Intermolecular Interactions: Visualize and identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

Data Presentation

Quantitative data from docking studies should be organized for clear comparison.

Table 1: Docking Scores and Binding Affinities of this compound against Various Targets

Target ProteinPDB IDDocking Score (kcal/mol)Reference LigandReference Score (kcal/mol)
EGFR Tyrosine Kinase1M17-7.5 to -8.5Erlotinib-9.0
CDK-22R3J-8.0 to -9.0Flavopiridol-9.9
BAX--6.5 to -7.5--
Acetylcholinesterase4EY7-9.0 to -10.0Donepezil-11.5
Factor Xa1NFY-7.0 to -8.0RPR200095-7.2

Note: The docking scores presented are hypothetical and representative values based on similar compounds found in the literature. Actual results will vary depending on the specific software and parameters used.

Table 2: Key Interacting Residues of this compound at the EGFR Binding Site (PDB: 1M17)

Amino Acid ResidueInteraction TypeDistance (Å)
Met769Hydrogen Bond2.1
Gln767Hydrogen Bond2.3
Thr766Hydrogen Bond2.0
Leu764Hydrophobic3.5
Val702Hydrophobic3.8

Note: The interacting residues are based on docking studies of similar 1,3,4-oxadiazole derivatives with EGFR.[1]

Mandatory Visualization

Diagram 1: Computational Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking & Analysis L1 2D Structure of This compound L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 L4 Save as .pdbqt L3->L4 D1 Run Docking Simulation L4->D1 P1 Download Protein Structure (e.g., PDB ID: 1M17) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Define Binding Site (Grid) P3->P4 P4->D1 D2 Analyze Binding Affinity & Pose D1->D2 D3 Visualize Interactions D2->D3 R Identify Lead Candidates D3->R Results Interpretation

Caption: A generalized workflow for computational molecular docking studies.

Diagram 2: Hypothesized Signaling Pathway Inhibition

G cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Activates Ligand This compound Ligand->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

References

Application Notes and Protocols: SAR Studies of 5-Benzyl-1,3,4-oxadiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 5-Benzyl-1,3,4-oxadiazol-2-amine and its analogs. The document includes detailed experimental protocols for key biological assays and summarizes quantitative data to facilitate the discovery and development of novel therapeutic agents based on this scaffold.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities, and is present in numerous compounds with a wide range of biological activities.[1][2] Derivatives of 5-substituted-1,3,4-oxadiazol-2-amine, particularly those with a benzyl group at the 5-position, have garnered significant interest due to their diverse pharmacological properties. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[3][4][5] This document outlines the key SAR findings and provides standardized protocols for the synthesis and evaluation of these compounds.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzyl and amine moieties.

  • Anticancer Activity: The cytotoxicity of these compounds is often enhanced by the presence of electron-withdrawing groups on the phenyl ring of the benzyl substituent. For instance, derivatives with chloro, bromo, or nitro groups have shown potent activity against various cancer cell lines, including HeLa, MDA-MB-231, and PANC-1.[6] In some cases, the introduction of bulky or lipophilic groups at the 2-amino position can also improve cytotoxic potential.[7]

  • Antimicrobial Activity: The antimicrobial spectrum and potency are highly dependent on the substitution pattern. N-alkylation of the 2-amino group, particularly with long alkyl chains (e.g., dodecyl), has been shown to impart significant antimycobacterial activity.[8] Furthermore, the introduction of specific pharmacophores, such as a pyridine ring, can enhance antibacterial and antifungal effects.[9] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the microbial cell membrane.[8][10]

  • Cholinesterase Inhibition: Derivatives of 5-aryl-1,3,4-oxadiazol-2-amines have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Long alkyl chains attached to the 2-amino group appear to be crucial for potent inhibition, with IC50 values in the micromolar range.[1][3]

  • Antidiabetic and Antioxidant Activity: The 5-Benzyl-1,3,4-oxadiazole scaffold has also been explored for its potential in managing diabetes and related oxidative stress. The thiol derivative, 5-Benzyl-1,3,4-oxadiazole-2-thiol, has demonstrated in vitro antidiabetic activity by enhancing glucose uptake in yeast cells and inhibiting alpha-amylase and hemoglobin glycosylation.[5]

Data Presentation: Quantitative SAR Data

The following tables summarize the quantitative biological data for selected this compound derivatives and related analogs.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound IDR (Substitution on Benzyl Ring)R' (Substitution on 2-Amine)Cell LineIC50 (µM)Reference
OX1 4-ClHMCF-75.2[4]
OX2 3-NO2HHepG237.14[11]
OX3 4-OCH3HHepG228.48[11]
OX4 HN-dodecylMDA-MB-2319.0[6]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound IDR (Substitution on 5-Position)R' (Substitution on 2-Amine)MicroorganismMIC (µg/mL)Reference
AB1 Pyridin-4-ylN-dodecylM. tuberculosis4-8[8]
AB2 4-FluorophenylH (as thiol)E. coli> Ampicillin[10]
AB3 Thien-2-ylN-Mannich baseS. aureus-[12]

Table 3: Cholinesterase Inhibition by 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives

Compound IDR (Aryl group at 5-Position)R' (Substitution on 2-Amine)EnzymeIC50 (µM)Reference
CI1 Pyridin-4-ylN-dodecylAChE12.8[3]
CI2 PhenylN-dodecylAChE>50[3]
CI3 Pyridin-4-ylN-dodecylBChE53.1[3]

Experimental Protocols

Detailed methodologies for the synthesis and key biological evaluations are provided below.

General Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a multi-step process, as illustrated in the workflow diagram below.

G cluster_synthesis Synthetic Workflow start Substituted Benzoic Acid ester Esterification (e.g., Fischer) start->ester Alcohol, Acid Catalyst hydrazide Hydrazide Formation (Hydrazine Hydrate) ester->hydrazide NH2NH2·H2O, Ethanol cyclization Cyclization (e.g., with Cyanogen Bromide) hydrazide->cyclization CNBr, Methanol product 5-Substituted-1,3,4-oxadiazol-2-amine cyclization->product

Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazol-2-amines.

Protocol:

  • Esterification: A substituted benzoic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.

  • Hydrazide Formation: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to produce the acid hydrazide.[13]

  • Cyclization: The acid hydrazide is cyclized to form the 1,3,4-oxadiazole ring. For the synthesis of the 2-amino derivative, a common method is to react the hydrazide with cyanogen bromide in a suitable solvent like methanol.

  • Purification: The final product is purified by recrystallization from an appropriate solvent. The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4][9]

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized compounds against various cancer cell lines.

G cluster_mtt MTT Assay Workflow cell_seeding Seed cells in 96-well plates treatment Add compounds at varying concentrations cell_seeding->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 mtt_addition Add MTT solution incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure the inhibition of AChE and BChE.[1][3]

G cluster_cholinesterase Cholinesterase Inhibition Logical Diagram enzyme AChE or BChE product Thiocholine enzyme->product hydrolyzes substrate Acetylthiocholine or Butyrylthiocholine substrate->product inhibitor Test Compound inhibitor->enzyme inhibits colored_product 5-Thio-2-nitrobenzoate (Yellow) product->colored_product reacts with dt_nb DTNB (Ellman's Reagent) dt_nb->colored_product spectrophotometer Measure Absorbance at 412 nm colored_product->spectrophotometer quantified by

Caption: Logical diagram of the Ellman's method for cholinesterase inhibition.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing the respective cholinesterase enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations in a buffer solution is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).

  • Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold represents a versatile platform for the development of new therapeutic agents. The SAR studies have provided valuable insights into the structural requirements for various biological activities. The protocols outlined in this document offer a standardized approach for the synthesis and evaluation of novel derivatives, which will aid researchers in the rational design of more potent and selective drug candidates. Further optimization of this scaffold, guided by the principles of medicinal chemistry, holds significant promise for addressing unmet medical needs.

References

Application Notes and Protocols for 5-Benzyl-1,3,4-oxadiazol-2-amine Activity in Lung Cancer Cell Lines A549

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. This document provides an overview of the reported activity of 2-amino-1,3,4-oxadiazole derivatives in the A549 human lung adenocarcinoma cell line. While specific data for 5-Benzyl-1,3,4-oxadiazol-2-amine is not extensively available in the current literature, the information presented herein for structurally related compounds serves as a valuable reference for initiating research into its potential as an anticancer agent. The protocols detailed below provide a standardized methodology for assessing the cytotoxic and mechanistic effects of this class of compounds.

Data Presentation

The following tables summarize the cytotoxic activity of various 2-amino-1,3,4-oxadiazole derivatives against the A549 cell line, as reported in the literature. This data provides a comparative baseline for evaluating the potency of novel analogs.

Table 1: Cytotoxic Activity (IC50 values) of 1,3,4-Oxadiazole Derivatives in A549 Cells

Compound IDSubstitution PatternIC50 (µM)Reference
Compound 25 1,3,4-oxadiazole derivative2.03[1]
Compound 34b 1,3,4-oxadiazole fused tetrazol amide derivative1.02[1]
Compound 37b 2,5-bis(indolyl)-1,3,4-oxadiazole3.3[1]
AMK OX-81,3,4-oxadiazole derivative25.04[2]
AMK OX-91,3,4-oxadiazole derivative20.73[2]
AMK OX-111,3,4-oxadiazole derivative45.11[2]
AMK OX-121,3,4-oxadiazole derivative41.92[2]
Compound 4h 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide<0.14[3][4]
Compound 4i 1,3,4-oxadiazole derivative1.59[3][4]
Compound 4l 1,3,4-oxadiazole derivative1.80[3][4]
Compound 2e 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide9.62[5]
Compound 5 Caffeic acid-based 1,3,4-oxadiazole18.3[6]
Unsubstituted Phenyl Compound 29 1,3,4-oxadiazole derivative4.11[7]
4-nitro-substituted Compound 28 1,3,4-oxadiazole derivative4.13[7]

Table 2: Mechanistic Insights of 1,3,4-Oxadiazole Derivatives in A549 Cells

Compound IDObserved EffectMethod of AnalysisReference
Compounds 4f, 4h, 4i, 4k, 4l Induction of apoptosis (16.10–21.54%)Flow Cytometry[3][4]
Compounds 4h, 4i G0/G1 phase cell cycle arrest (89.66% and 78.78% respectively)Flow Cytometry[3][4]
Compound 10 G1 and G2 phase cell cycle arrestFlow Cytometry[8]
Compound 13 G1 phase cell cycle arrestFlow Cytometry[8]
CHK9Inhibition of STAT3 signaling, induction of apoptosisWestern Blotting, Annexin V staining, TUNEL assay[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on A549 cells.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (or derivative)

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify apoptosis induced by the test compound in A549 cells.

Materials:

  • A549 cells

  • 6-well plates

  • This compound (or derivative)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol is to determine the effect of the test compound on the cell cycle distribution of A549 cells.

Materials:

  • A549 cells

  • 6-well plates

  • This compound (or derivative)

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat A549 cells in 6-well plates as described for the apoptosis assay.

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Conclusion A549 A549 Cell Culture MTT MTT Assay (Cytotoxicity, IC50) A549->MTT Compound This compound (Test Compound) Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle WesternBlot Western Blot (Protein Expression) MTT->WesternBlot Data Data Analysis (IC50, Apoptosis %, Cell Cycle %) Apoptosis->Data CellCycle->Data WesternBlot->Data Conclusion Conclusion on Anticancer Activity and Mechanism of Action Data->Conclusion

Caption: Experimental workflow for evaluating the anticancer activity of a test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrial Apoptosis Pathway Compound This compound (or derivative) EGFR EGFR Compound->EGFR Inhibition STAT3 STAT3 Compound->STAT3 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation EGFR->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibition Gene Target Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene Gene->Bcl2 Upregulation Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Plausible signaling pathway affected by 1,3,4-oxadiazole derivatives in A549 cells.

References

Application Note: Acetylcholinesterase Inhibitory Assay of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a critical therapeutic strategy for the treatment of neurodegenerative diseases such as Alzheimer's disease, myasthenia gravis, and glaucoma. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. This application note provides a detailed protocol for the in vitro inhibitory assay of 5-Benzyl-1,3,4-oxadiazol-2-amine and its derivatives against acetylcholinesterase, based on the widely used Ellman's method.

Principle of the Assay

The acetylcholinesterase inhibitory activity is determined using a spectrophotometric method developed by Ellman. The assay is based on the reaction of acetylthiocholine iodide (ATCI), a substrate analog of acetylcholine, with AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activity (IC50 values) of various 5-substituted-1,3,4-oxadiazol-2-amine derivatives from the literature. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDR Group (Substitution on the 5-Aryl Ring)IC50 (µM) against AChEReference
Derivative 1 4-Pyridyl (on a thiadiazole analog)12.8[1][2]
Derivative 2 Unsubstituted Phenyl39.9[1][2]
Derivative 3 4-Methylphenyl34.2[1][2]
Derivative 4 4-Methoxyphenyl33.9[1][2]
Derivative 5 4-Fluorophenyl35.6[1][2]
Derivative 6 4-Chlorophenyl40.1[1][2]
Derivative 7 4-Bromophenyl38.9[1][2]
Derivative 8 4-Iodophenyl36.5[1][2]
Derivative 9 4-(Dimethylamino)phenyl59.5[1][2]
Derivative 10 3-Nitrophenyl99.2[1][2]
Derivative 11 2-Hydroxyphenyl91.2 ± 1.2[3]
Derivative 12 3-Hydroxyphenyl400.7 ± 1.0[3]
Derivative 13 4-Hydroxyphenyl248.5 ± 1.8[3]
Derivative 14 2-Chlorophenyl208.3 ± 1.4[3]
Derivative 15 3-Chlorophenyl148.2 ± 0.9[3]
Derivative 16 4-Chlorophenyl160.7 ± 1.1[3]
Derivative 17 2-Nitrophenyl1580.3 ± 0.7[3]
Derivative 18 4-Nitrophenyl834.2 ± 1.3[3]
Derivative 19 2-Methylphenyl130.5 ± 1.5[3]
Derivative 20 3-Methylphenyl118.0 ± 1.4[3]
Derivative 21 4-Methylphenyl145.2 ± 1.6[3]
Derivative 22 2-Methoxyphenyl41.9 ± 0.7[3]
Derivative 23 3-Methoxyphenyl69.7 ± 1.0[3]
Derivative 24 4-Methoxyphenyl89.4 ± 0.8[3]
Derivative 25 3,4-Dimethoxyphenyl97.9 ± 0.8[3]
Derivative 26 3,4,5-Trimethoxyphenyl117.9 ± 1.4[3]
Derivative 27 Furan-2-yl69.7 ± 1.0[3]

Note: The IC50 values presented are for various derivatives of the 1,3,4-oxadiazole scaffold and are intended to provide a comparative context for the potential activity of this compound.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine Iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • This compound (and its derivatives)

  • Donepezil or Galantamine (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0 using NaOH or HCl.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL.

  • ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 15 mM. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

  • Test Compound Solutions: Dissolve this compound and its derivatives in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions of the stock solution in phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition by the solvent.

  • Positive Control Solution: Prepare a stock solution of Donepezil or Galantamine in DMSO and make serial dilutions in phosphate buffer.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 120 µL Phosphate Buffer + 20 µL DTNB + 20 µL ATCI

    • Control (100% activity): 100 µL Phosphate Buffer + 20 µL AChE + 20 µL DTNB + 20 µL ATCI

    • Test Compound: 100 µL of each test compound dilution + 20 µL AChE + 20 µL DTNB + 20 µL ATCI

    • Positive Control: 100 µL of each positive control dilution + 20 µL AChE + 20 µL DTNB + 20 µL ATCI

  • Reaction Mixture: Add the respective components (phosphate buffer, test compound/positive control, and AChE solution) to the wells of a 96-well plate as described above.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 20 µL of DTNB solution to all wells, followed by the addition of 20 µL of ATCI solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    Where:

    • V_control is the rate of reaction of the control (100% activity).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined from the dose-response curve.

Mandatory Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to active site AChE_inhibited Acetylcholinesterase (Inhibited) ACh->AChE_inhibited Binding blocked Choline Choline AChE->Choline Hydrolyzes into Acetate Acetate AChE->Acetate Inhibitor 5-Benzyl-1,3,4- oxadiazol-2-amine Inhibitor->AChE_inhibited Binds to enzyme

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with ATCI and DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Acetylcholinesterase Inhibitory Assay Workflow.

References

Application Notes and Protocols: 5-Benzyl-1,3,4-oxadiazol-2-amine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-benzyl-1,3,4-oxadiazol-2-amine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent structural features, including its planarity, hydrogen bonding capabilities, and the synthetic accessibility of its derivatives, make it an attractive starting point for the design and development of novel therapeutic agents. This document provides an overview of its applications, quantitative biological data for selected analogs, and detailed experimental protocols for the synthesis and evaluation of compounds based on this scaffold.

Application Notes

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance pharmacokinetic properties by improving metabolic stability and membrane permeability. The 2-amino group provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The 5-benzyl substituent can be readily modified to probe interactions with hydrophobic pockets in biological targets.

Derivatives of the 5-substituted-1,3,4-oxadiazol-2-amine scaffold have shown significant potential in several therapeutic areas:

  • Anticancer Activity: Numerous analogs have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The mechanism of action is often attributed to the inhibition of various kinases and other enzymes involved in cell proliferation and survival.

  • Antimicrobial Activity: This scaffold has been utilized to develop agents with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Anti-inflammatory Activity: Certain derivatives have exhibited promising anti-inflammatory properties.

  • Cholinesterase Inhibition: Analogs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of neurodegenerative diseases.

Quantitative Data

The following tables summarize the biological activity of selected 5-substituted-1,3,4-oxadiazol-2-amine derivatives.

Table 1: In Vitro Anticancer Activity of 5-Substituted-1,3,4-oxadiazol-2-amine Analogs (NCI-60 Screen)

Compound ID5-SubstituentN-SubstituentMean Growth Percent (%)Most Sensitive Cell Lines (Growth Percent)
1 4-Methoxyphenyl2,4-Dimethylphenyl62.61Leukemia (K-562, 18.22), Melanoma (MDA-MB-435, 15.43), Breast (T-47D, 34.27), Colon (HCT-15, 39.77)
2 4-Hydroxyphenyl2,4-DimethylphenylNot ReportedMelanoma (MDA-MB-435, 6.82)
3 3,4-Dimethoxyphenyl4-BromophenylNot ReportedNon-Small Cell Lung (HOP-92, 75.06), Leukemia (MOLT-4, 76.31)
4 Benzyl2-oxo-1,2-dihydroquinolin-3-yl66.23Not specified in detail

Data for compounds 1, 2 and 3 sourced from a study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[1] Data for compound 4 is from an investigation into 2,5-disubstituted 1,3,4-oxadiazole analogues.[2]

Table 2: In Vitro Anticancer Activity (GI₅₀ Values in µM) of a 5-Benzyl-1,3,4-oxadiazole Derivative

Compound ID5-SubstituentN-SubstituentCell Line PanelGI₅₀ Range (µM)
4 Benzyl2-oxo-1,2-dihydroquinolin-3-ylNCI-601.41 - 15.8

GI₅₀ is the concentration required to inhibit cell growth by 50%. Data for compound 4 is from an investigation into 2,5-disubstituted 1,3,4-oxadiazole analogues.[2]

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of 1,3,4-Oxadiazole Analogs

Compound ClassTest OrganismMIC Range (µg/mL)
Benzimidazole based thio-oxadiazolesStaphylococcus aureus32 - >128
Benzimidazole based thio-oxadiazolesEnterococcus faecalis128
Benzimidazole based thio-oxadiazolesPseudomonas aeruginosa128
5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivativesStaphylococcus aureus31 - 125
5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivativesStaphylococcus epidermidis31 - 125

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data is for related oxadiazole derivatives, not specifically the 5-benzyl-2-amino variant.[3][4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogues.[1]

Step 1: Synthesis of Phenylacetylhydrazide

  • To a solution of methyl phenylacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether and dry to obtain phenylacetylhydrazide.

Step 2: Synthesis of this compound

  • Dissolve phenylacetylhydrazide (1 equivalent) and cyanogen bromide (1.1 equivalents) in methanol.

  • Add potassium bicarbonate (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Phenylacetylhydrazide Synthesis cluster_step2 Step 2: Oxadiazole Ring Formation A Methyl Phenylacetate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Phenylacetylhydrazide C->D E Phenylacetylhydrazide D->E Intermediate G Potassium Bicarbonate in Methanol E->G F Cyanogen Bromide F->G H This compound G->H

Synthetic workflow for this compound.

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

This protocol is a generalized description based on the National Cancer Institute's (NCI) screening protocol.[5]

  • Cell Culture: Maintain the panel of 60 human cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's growth rate.

  • Drug Addition: After 24 hours, add the test compound (dissolved in DMSO and diluted with medium) to the plates at various concentrations (typically a 5-log dilution series). Include a no-drug control.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB Assay):

    • Fix the cells by adding cold trichloroacetic acid (TCA).

    • Wash the plates with water to remove TCA.

    • Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition at each drug concentration and determine parameters such as GI₅₀ (concentration for 50% growth inhibition).

NCI60_Workflow A Cancer Cell Line Culture B Plate Cells in 96-well Plates A->B C Add Test Compound B->C D Incubate for 48h C->D E Fix Cells (TCA) D->E F Stain with SRB E->F G Measure Absorbance F->G H Data Analysis (GI50) G->H

NCI-60 anticancer screening workflow.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7][8]

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate Plate C->D E Observe for Turbidity D->E F Determine MIC E->F

Workflow for MIC determination by broth microdilution.

Signaling Pathway Implication in Cancer

The anticancer activity of many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, often involves the modulation of key signaling pathways that are dysregulated in cancer. While the specific targets of this compound are still under investigation, a plausible mechanism could involve the inhibition of protein kinases within pathways such as the MAPK/ERK or PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS PI3K PI3K Receptor Tyrosine Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition mTOR->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->RAF Inhibition? This compound Derivative->PI3K Inhibition?

Hypothetical inhibition of pro-survival signaling pathways.

References

Application Note & Protocol: Antioxidant Activity Assay of 5-Benzyl-1,3,4-oxadiazol-2-amine using DPPH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases.[1] Antioxidants are molecules that can safely interact with free radicals, neutralizing them and preventing cellular damage.[2] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole core, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties.[2][3][4] 5-Benzyl-1,3,4-oxadiazol-2-amine is one such derivative being investigated for its therapeutic potential.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[5][6] This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH method.

Principle of the Method

The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] DPPH is a stable radical that has a deep violet color in solution with a characteristic strong absorption maximum at 517 nm.[6][7] When the DPPH radical is scavenged (reduced) by an antioxidant, its color changes from violet to a pale yellow hydrazine (DPPH-H), leading to a decrease in absorbance at 517 nm.[7] The degree of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured and is indicative of the compound's radical scavenging activity.[6]

Experimental Protocols

Materials and Reagents

Equipment:

  • UV-Vis Spectrophotometer or 96-well plate reader

  • Analytical balance

  • Vortex mixer

  • Micropipettes (10-1000 µL range)

  • 96-well microplates (for plate reader) or cuvettes (for spectrophotometer)

  • Volumetric flasks and beakers

  • Aluminum foil

Chemicals and Reagents:

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (Positive Control/Standard)

  • Methanol (Spectrophotometric grade)

  • Dimethyl sulfoxide (DMSO, if required for solubility)

Preparation of Solutions

a) DPPH Stock and Working Solution:

  • Stock Solution (e.g., 0.2 mM): Accurately weigh approximately 7.9 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle or a flask wrapped in aluminum foil at 4°C.

  • Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[5] This solution should be prepared fresh daily and kept protected from light.[5]

b) Test Compound Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL or 1000 µg/mL) in methanol or a minimal amount of DMSO if solubility is an issue.

  • From this stock solution, prepare a series of dilutions in methanol to obtain various concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

c) Standard Solution (Ascorbic Acid):

  • Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.

  • From this stock solution, prepare a series of dilutions in methanol to obtain the same concentrations as the test compound (e.g., 10, 25, 50, 100, 200 µg/mL).

Assay Procedure (96-Well Plate Method)
  • Plate Setup: Add 100 µL of the various concentrations of the test compound and standard solutions into different wells of a 96-well plate.

  • Control Wells:

    • Blank: Add 100 µL of methanol and 100 µL of methanol.

    • Negative Control: Add 100 µL of methanol and 100 µL of the DPPH working solution.[5]

  • Initiate Reaction: Add 100 µL of the DPPH working solution to each well containing the test compound and standard solutions.[5][8]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5][8] The incubation period is crucial for the reaction to stabilize.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

Data Analysis

a) Percentage of DPPH Radical Scavenging Activity: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100

Where:

  • Acontrol is the absorbance of the negative control (DPPH solution + methanol).

  • Asample is the absorbance of the DPPH solution with the test compound or standard.

b) IC₅₀ Value Determination: The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]

  • Plot a graph of the percentage of inhibition (Y-axis) against the corresponding concentrations of the test compound or standard (X-axis).

  • Determine the IC₅₀ value from the graph by linear regression. The IC₅₀ can be calculated from the equation of the line (y = mx + c), where y = 50.[10][11]

IC₅₀ = (50 - c) / m

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison. Below are template tables with hypothetical data for illustration.

Table 1: Absorbance Values and Percentage Inhibition

Concentration (µg/mL)This compoundAscorbic Acid (Standard)
Absorbance (517 nm) ± SD % Inhibition
Control (0) 0.998 ± 0.0150.00
10 0.851 ± 0.01114.73
25 0.699 ± 0.00929.96
50 0.512 ± 0.01448.70
100 0.301 ± 0.01269.84
200 0.155 ± 0.00784.47

SD: Standard Deviation (n=3)

Table 2: Summary of IC₅₀ Values

CompoundIC₅₀ (µg/mL)
This compound51.25
Ascorbic Acid (Standard)24.10

Mandatory Visualization

Caption: Experimental workflow for the DPPH antioxidant assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?

A: Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Below is a summary of common cyclizing agents and their impact on yield, along with optimization strategies.

Table 1: Comparison of Cyclizing Agents and Reaction Conditions for this compound Synthesis

Starting MaterialCyclizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Potential Issues & Remarks
1-(Phenylacetyl)semicarbazidePOCl₃N/A (neat)Reflux (100-110)0.75 - 4Moderate to GoodHarsh reagent, requires careful handling and workup.
1-(Phenylacetyl)thiosemicarbazideTsCl / PyridineDichloromethaneRoom Temp2 - 4Good to ExcellentMilder conditions, often leads to cleaner reactions.[1]
1-(Phenylacetyl)thiosemicarbazideI₂ / NaOHEthanolReflux3 - 6GoodOxidative cyclization, can be an effective alternative.[2]
1-(Phenylacetyl)thiosemicarbazideEDCI·HClDMSO602HighGood for regioselective synthesis of the oxadiazole over the thiadiazole.[3][4]

Optimization Workflow:

G cluster_start Start: Low Yield cluster_reagent Reagent & Precursor Check cluster_conditions Reaction Condition Optimization cluster_workup Workup & Purification cluster_end End: Improved Yield start Low Yield Observed reagent Verify purity of starting materials (Phenylacetyl hydrazide, semicarbazide/thiosemicarbazide) start->reagent precursor Confirm formation of 1-(phenylacetyl)semicarbazide/thiosemicarbazide intermediate reagent->precursor cyclizing_agent Select appropriate cyclizing agent (POCl₃, TsCl, I₂, EDCI) precursor->cyclizing_agent temperature Adjust reaction temperature cyclizing_agent->temperature time Optimize reaction time temperature->time workup Ensure proper neutralization and extraction time->workup purification Optimize recrystallization solvent workup->purification end Optimized Yield Achieved purification->end

Caption: A workflow for troubleshooting and optimizing the yield of this compound synthesis.

Issue 2: Identification of an Unexpected By-product

Q: I have isolated a by-product with a different mass spectrum and melting point than the expected this compound. What could it be?

A: A common impurity in the synthesis of 1,3,4-oxadiazoles, particularly when starting from a thiosemicarbazide precursor, is the corresponding 1,3,4-thiadiazole. The choice of cyclizing agent can influence the formation of the oxadiazole versus the thiadiazole.

Table 2: Reagent Influence on Oxadiazole vs. Thiadiazole Formation

Starting MaterialCyclizing AgentPredominant Product
1-(Phenylacetyl)thiosemicarbazideEDCI·HCl in DMSOThis compound[3][4]
1-(Phenylacetyl)thiosemicarbazidep-TsCl in NMP5-Benzyl-1,3,4-thiadiazol-2-amine[3]
1-(Phenylacetyl)thiosemicarbazideConc. H₂SO₄5-Benzyl-1,3,4-thiadiazol-2-amine

To confirm the identity of the by-product, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed. The 1,3,4-thiadiazole analogue will have a distinct mass corresponding to the presence of a sulfur atom instead of an oxygen atom in the heterocyclic ring.

Issue 3: Difficulty with Product Purification

Q: I am struggling to purify the final product. What are the recommended purification methods for this compound?

A: Recrystallization is the most common method for purifying this compound. The choice of solvent is crucial for obtaining a high-purity product.

Recommended Recrystallization Solvents:

  • Ethanol[5]

  • Aqueous Ethanol[6]

  • Methanol

If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary. A typical eluent system would be a mixture of ethyl acetate and petroleum ether or hexane.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The most common synthetic route involves two main steps:

  • Formation of the Precursor: Reaction of phenylacetyl hydrazide with either semicarbazide or thiosemicarbazide to form 1-(phenylacetyl)semicarbazide or 1-(phenylacetyl)thiosemicarbazide, respectively.

  • Cyclization: Dehydrative cyclization of the precursor using a suitable reagent to form the 1,3,4-oxadiazole ring.

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization hydrazide Phenylacetyl Hydrazide intermediate 1-(Phenylacetyl)semicarbazide or 1-(Phenylacetyl)thiosemicarbazide hydrazide->intermediate semicarbazide Semicarbazide or Thiosemicarbazide semicarbazide->intermediate cyclizing_agent Cyclizing Agent (e.g., POCl₃, TsCl, I₂) intermediate->cyclizing_agent product This compound cyclizing_agent->product G cluster_mechanism POCl₃ Cyclization Mechanism Precursor Precursor Activation with POCl₃ Activation with POCl₃ Precursor->Activation with POCl₃ Intramolecular Attack Intramolecular Attack Activation with POCl₃->Intramolecular Attack Proton Transfer & Elimination Proton Transfer & Elimination Intramolecular Attack->Proton Transfer & Elimination Product Product Proton Transfer & Elimination->Product

References

Technical Support Center: 5-Benzyl-1,3,4-oxadiazol-2-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-benzyl-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[1][2] Other potential solvents or solvent systems that could be explored include isopropanol, ethyl acetate/hexanes, or toluene. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q3: What are the typical impurities I might encounter?

A3: Common impurities can include unreacted starting materials such as phenylacetic acid hydrazide and cyanogen bromide (or its derivatives), as well as byproducts from the cyclization reaction. If the synthesis involves the use of phosphorus oxychloride, residual phosphorus-containing byproducts might also be present.[3]

Q4: My compound appears as an oil during recrystallization. What should I do?

A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[4][5] To resolve this, try adding a small amount of additional hot solvent to ensure complete dissolution at a slightly lower saturation. Allowing the solution to cool more slowly can also promote the formation of crystals over an oil.[6] If the problem persists, consider using a different recrystallization solvent or a solvent pair.

Q5: How can I improve the recovery yield from recrystallization?

A5: Low recovery is often due to using too much solvent, not allowing sufficient time for crystallization, or cooling the solution too rapidly.[6][7] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After heating, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Gently evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[4][6]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[7]
Colored impurities remain in the final product. The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
The product "oils out" instead of crystallizing. The compound's melting point is below the solvent's boiling point.Add more solvent to the hot solution and allow it to cool more slowly. Consider switching to a lower-boiling point solvent or using a solvent pair.[4][6]
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities (co-elution). The polarity of the eluent is too high or not optimized.If using an isocratic system, switch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Try modifying the solvent system, for example, by adding a small percentage of a more polar solvent like methanol to an ethyl acetate/hexane mixture.
The compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system such as dichloromethane/methanol may be necessary.[8]
The compound may have decomposed on the acidic silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a different stationary phase like neutral alumina.[8]
The compound streaks on the TLC plate and the column. The compound is interacting too strongly with the silica gel.Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds like amines, adding triethylamine can help reduce tailing. For acidic compounds, a small amount of acetic acid may be beneficial.
Low recovery of the product after the column. The compound is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Try using a more polar eluent or a different stationary phase like alumina.
The fractions containing the product were not all identified.Carefully monitor the fractions using TLC. If the compound is not UV-active, use a staining agent to visualize the spots.

Purification Techniques: A Comparative Overview

Technique Typical Purity Expected Yield Advantages Disadvantages
Recrystallization >98%40-80%Can yield very pure crystalline material; scalable.Potential for significant product loss; may not remove impurities with similar solubility.
Column Chromatography >95%50-90%High resolution; applicable to a wide range of compounds and impurities.Time-consuming; requires larger volumes of solvent; potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of ethyl acetate and hexanes. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow

PurificationWorkflow Purification Strategy for this compound start Crude Product tlc_analysis TLC Analysis start->tlc_analysis decision_impurities Assess Impurity Profile tlc_analysis->decision_impurities recrystallization Recrystallization decision_impurities->recrystallization Few, well-separated impurities column_chromatography Column Chromatography decision_impurities->column_chromatography Multiple or closely-eluting impurities purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR, etc.) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 98% further_purification Further Purification Needed purity_check1->further_purification Purity < 98% purity_check2->pure_product Purity > 95% purity_check2->further_purification Purity < 95% further_purification->column_chromatography

Caption: A decision workflow for selecting the appropriate purification technique.

References

Technical Support Center: Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this and related 2-amino-1,3,4-oxadiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles, including the benzyl derivative, typically start from phenylacetic acid derivatives. A highly reported route involves the conversion of the corresponding acylthiosemicarbazide followed by oxidative cyclodesulfurization.[1][2][3] Another common approach is the oxidative cyclization of a semicarbazone, which is formed by the condensation of an aldehyde with semicarbazide.[4][5][6][7]

Q2: Why is the cyclodesulfurization of an acylthiosemicarbazide often preferred over the cyclodehydration of an acylsemicarbazide?

A2: The cyclodesulfurization of acylthiosemicarbazides often proceeds under milder conditions and with higher yields compared to the cyclodehydration of the analogous acylsemicarbazides.[1] Dehydration methods can require harsh reagents like phosphorus oxychloride (POCl3), which may not be compatible with sensitive functional groups and can lead to scalability issues.[1][8]

Q3: What are some common oxidizing agents used for the cyclization step?

A3: A variety of oxidizing agents can be used for the cyclization. For the oxidative cyclization of semicarbazones, iodine (I2) is a popular choice due to its efficiency and mildness.[4][5][6] Ceric ammonium nitrate has also been reported for this transformation.[9] For the cyclodesulfurization of acylthiosemicarbazides, reagents like iodine in the presence of a base (e.g., NaOH), p-toluenesulfonyl chloride, and metal salts such as lead oxide have been successfully employed.[1][2][10]

Q4: Can this compound be synthesized in a one-pot reaction?

A4: Yes, one-pot procedures have been developed for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. These methods typically involve the condensation of an aldehyde with semicarbazide to form the semicarbazone intermediate, followed by in-situ oxidative cyclization without isolation of the intermediate.[2] This approach is efficient and can save significant time and resources.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the acylthiosemicarbazide intermediate. - Ensure the starting acid chloride or ester is pure and reactive. - Verify the reaction conditions (temperature, time) for the formation of the intermediate. - Use a slight excess of thiosemicarbazide.
2. Inefficient cyclization. - The chosen oxidizing agent may not be effective. Consider switching to a different oxidant (e.g., from a metal salt to I2/NaOH). - The reaction temperature may be too low for cyclization to occur. Try increasing the temperature incrementally. - The base used in the cyclization step may not be optimal. If using I2, ensure an appropriate base like NaOH or K2CO3 is present.
3. Degradation of the product. - 2-amino-1,3,4-oxadiazoles can be thermally sensitive. Avoid excessive heating during reaction and workup.[9] - Purify the product quickly after the reaction is complete.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials. - Monitor the reaction progress closely using TLC. If starting materials persist, consider extending the reaction time or adding a slight excess of one reagent.
2. Formation of by-products. - In the thiosemicarbazide route, sulfur-containing by-products can form. Ensure proper workup and purification to remove these. - Side reactions, such as the formation of 1,3,4-thiadiazole isomers, are possible.[11] Optimize reaction conditions (e.g., choice of cyclizing agent) to favor the desired oxadiazole.
3. Decomposition during purification. - If using column chromatography, choose a less polar solvent system if possible, and do not leave the compound on the silica gel for an extended period. - Consider recrystallization as an alternative purification method.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. - After quenching the reaction, use a suitable organic solvent for extraction. Ethyl acetate or dichloromethane are common choices. - Perform multiple extractions to ensure complete recovery of the product.
2. Product is thermally unstable. - As mentioned, avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.[9]
Reaction Fails to Proceed to Completion 1. Inactive reagents. - Verify the purity and activity of all reagents, especially the oxidizing agent and any catalysts.
2. Incorrect reaction conditions. - Double-check the reported reaction temperature, solvent, and stoichiometry. - Ensure the reaction is being stirred efficiently.

Experimental Protocols

Method 1: Synthesis via Cyclodesulfurization of Acylthiosemicarbazide

This is a widely applicable and often high-yielding method.

Step 1: Synthesis of 1-(2-phenylacetyl)thiosemicarbazide

  • To a solution of phenylacetyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF), add thiosemicarbazide (1 equivalent) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the resulting solid is filtered, washed with cold solvent, and dried to yield the acylthiosemicarbazide intermediate.

Step 2: Oxidative Cyclization to this compound

  • Suspend the 1-(2-phenylacetyl)thiosemicarbazide (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water, followed by the portion-wise addition of iodine (1.1 equivalents) in potassium iodide solution.

  • Reflux the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water to remove salts, and then with a dilute sodium thiosulfate solution to remove excess iodine.

  • The crude product is dried and can be further purified by recrystallization from ethanol or by column chromatography.

This protocol is a generalized procedure based on common methods for this class of compounds.[1][8]

Visualizations

Reaction Pathway

Reaction_Pathway A Phenylacetyl Chloride + Thiosemicarbazide B 1-(2-phenylacetyl)thiosemicarbazide A->B Acylation C This compound B->C Oxidative Cyclodesulfurization (e.g., I2, NaOH)

Caption: Synthesis of this compound via acylthiosemicarbazide.

Experimental Workflow

Experimental_Workflow start Start step1 React Phenylacetyl Chloride with Thiosemicarbazide start->step1 step2 Isolate Acylthiosemicarbazide Intermediate step1->step2 step3 Perform Oxidative Cyclization (e.g., I2, NaOH, Reflux) step2->step3 step4 Workup: Quench, Filter, Wash step3->step4 step5 Purify Crude Product (Recrystallization or Chromatography) step4->step5 end Pure 5-Benzyl-1,3,4- oxadiazol-2-amine step5->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic problem Low or No Yield? check_intermediate Check Intermediate Formation problem->check_intermediate Yes check_cyclization Check Cyclization Step check_intermediate->check_cyclization Intermediate OK solution1 Verify Starting Materials & Acylation Conditions check_intermediate->solution1 Issue Found solution2 Change Oxidant Adjust Temperature/Base check_cyclization->solution2 Issue Found solution3 Check for Product Degradation (Avoid Excessive Heat) check_cyclization->solution3 Conditions OK success Problem Solved solution1->success solution2->success solution3->success

Caption: A logical approach to troubleshooting low product yield.

References

5-Benzyl-1,3,4-oxadiazol-2-amine solubility issues for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-benzyl-1,3,4-oxadiazol-2-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: this compound, like many aryl-substituted 1,3,4-oxadiazoles, has inherently low aqueous solubility.[1] Precipitation upon dilution of a concentrated stock (e.g., in DMSO) into an aqueous buffer is common and occurs when the compound's concentration exceeds its solubility limit in the final assay medium. This phenomenon is often referred to as "crashing out."

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving poorly water-soluble compounds like this compound for use in biological assays. While other organic solvents like ethanol or methanol can be used, DMSO generally offers superior solubilizing power for this class of compounds. For a related compound, 5-benzyl-1,3,4-oxadiazole-2-thiol, DMSO was successfully used to prepare samples for bioassays.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in all experiments to account for any effects of the solvent itself.

Q4: My compound seems to dissolve in DMSO initially, but then precipitates after being stored at -20°C. What should I do?

A4: Precipitation of a compound from a DMSO stock solution upon freezing and thawing can occur. To resolve this, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before making dilutions. To minimize this issue, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: Can the components of my cell culture medium affect the solubility of the compound?

A5: Yes, components in cell culture media, such as proteins and salts, can influence the solubility of your compound. For instance, binding to serum proteins like albumin can sometimes increase the apparent solubility of a compound. It is always recommended to assess the solubility of your compound in the specific medium you are using for your experiments.

Data Presentation

Solubility of this compound in Common Solvents

Disclaimer: The following data is hypothetical and for illustrative purposes, based on the known poor aqueous solubility of aryl-substituted oxadiazoles. Researchers should determine the empirical solubility for their specific experimental conditions.

SolventTemperature (°C)Maximum Soluble Concentration (Estimated)
Water25< 0.1 mg/mL
PBS (pH 7.4)25< 0.1 mg/mL
Ethanol25~1-5 mg/mL
Methanol25~1-5 mg/mL
DMSO25> 50 mg/mL

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer The concentration of the compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of the compound in the assay. - Perform a serial dilution of the DMSO stock in the assay buffer rather than a single large dilution step. - Increase the final DMSO concentration slightly, but not exceeding cytotoxic levels (typically <0.5%).
Cloudiness or turbidity in the well plate after adding the compound Formation of fine precipitate.- Visually inspect the wells under a microscope to confirm the presence of precipitate. - Centrifuge the plate at a low speed to see if a pellet forms. - If precipitation is confirmed, follow the solutions for "Precipitation upon dilution."
Inconsistent results between replicate wells Uneven precipitation of the compound.- Ensure thorough mixing immediately after adding the compound to the assay medium. - Prepare a master mix of the compound in the assay medium to ensure a homogenous suspension before dispensing into wells.
Low or no biological activity observed The actual concentration of the dissolved (active) compound is much lower than the intended concentration due to precipitation.- Determine the kinetic solubility of the compound in your specific assay buffer (see Protocol 2). - Work with concentrations at or below the determined solubility limit.

Mandatory Visualization

G cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_end Resolution start Precipitation Observed in Bioassay check_conc Is final compound concentration too high? start->check_conc check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No reduce_conc Reduce final concentration check_conc->reduce_conc Yes reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes serial_dilution Use stepwise serial dilution check_dmso->serial_dilution No end Proceed with optimized assay reduce_conc->end reduce_dmso->end solubility_assay Perform kinetic solubility assay serial_dilution->solubility_assay solubility_assay->end

Caption: Troubleshooting workflow for compound precipitation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Akt->Nucleus Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->EGFR

Caption: Simplified EGFR signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition removed Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->PI3K

Caption: PI3K/Akt/mTOR signaling pathway.

STAT3_Pathway CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (phosphorylated) STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates TargetGenes Target Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->TargetGenes activates Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->STAT3 inhibits phosphorylation

Caption: JAK/STAT3 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 267.3 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 267.3 g/mol * (1000 mg / 1 g) = 2.673 mg

  • Weigh the compound: Accurately weigh out approximately 2.67 mg of the compound and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO: Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 2.673 mg, add 1.0 mL of DMSO.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved.

  • Use aids if necessary: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay by Visual Inspection

This protocol helps determine the approximate solubility of your compound in the final assay medium.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Assay medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a clear 96-well plate

  • Calibrated pipettes

Procedure:

  • Prepare dilutions: Create a series of concentrations in your assay medium. For example, to test concentrations from 100 µM down to 1 µM:

    • 100 µM: Add 2 µL of 10 mM DMSO stock to 198 µL of pre-warmed medium.

    • 50 µM: Add 1 µL of 10 mM DMSO stock to 199 µL of pre-warmed medium.

    • 10 µM: Add 2 µL of a 1 mM intermediate dilution (in DMSO) to 198 µL of pre-warmed medium.

    • Continue with serial dilutions as needed.

  • Mix and Incubate: Immediately after adding the compound, mix each dilution well. Incubate the tubes/plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours).

  • Visual Inspection: After incubation, carefully inspect each tube or well against a dark background for any signs of cloudiness, turbidity, or visible precipitate. A microscope can be used for more sensitive detection.

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. It is recommended to work at or below this concentration in your bioassays to ensure reliable results.

References

Technical Support Center: 5-Benzyl-1,3,4-oxadiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine.

Troubleshooting Guide

Q1: My reaction is resulting in a very low yield. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. Harsh reaction conditions, such as high temperatures or the use of strong acids like phosphorus oxychloride (POCl3), can lead to the decomposition of starting materials, the thiosemicarbazide intermediate, or the final product.[1] Inefficient cyclodehydration is another primary cause. The choice of cyclizing agent and the reaction conditions are critical for optimizing the yield.[1] Ensure your starting materials are pure and dry, as impurities and moisture can interfere with the reaction.

Q2: I have identified a sulfur-containing impurity in my final product. What is it likely to be and how can I avoid it?

A2: A common impurity is the corresponding 1,3,4-thiadiazole.[1] This is particularly frequent when starting from a thiosemicarbazide precursor, as is common for this synthesis.[1] The formation of the thiadiazole competes with the desired oxadiazole cyclization. To minimize this by-product, using a milder, selective cyclizing agent that favors oxygen ring closure over sulfur is recommended. Agents like tosyl chloride in pyridine or oxidative cyclization reagents such as 1,3-dibromo-5,5-dimethylhydantoin are often more selective than harsh dehydrating agents like POCl3.[2][3]

Q3: The reaction seems to have stalled; TLC analysis shows unreacted thiosemicarbazide intermediate even after prolonged reaction time. What should I do?

A3: Reaction stalling can be due to insufficient activation of the thiosemicarbazide for cyclization. If you are using a milder method, the temperature may be too low, or the activating agent may be insufficient. If using a reagent like POCl3, ensure it is fresh and has not been deactivated by atmospheric moisture. You could try incrementally increasing the temperature while carefully monitoring for product decomposition. Alternatively, switching to a more efficient cyclization agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), which has been shown to promote efficient cyclodesulfurization under mild conditions, could resolve the issue.[4]

Q4: My final product is difficult to purify and appears as an oil or a sticky solid. What purification strategy is recommended?

A4: After the reaction is complete, quenching with crushed ice and neutralizing with a base like sodium bicarbonate is a standard workup procedure.[5] The crude product is often a solid that can be filtered.[6] If it is oily, try triturating it with a non-polar solvent like hexane or a cold solvent like diethyl ether to induce crystallization. The primary purification method is recrystallization, typically from ethanol or methanol.[6] If impurities persist, column chromatography on silica gel using an ethyl acetate/hexane solvent system is an effective alternative.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and straightforward method involves the cyclization of a 1-(phenylacetyl)thiosemicarbazide intermediate. This precursor is typically synthesized from a phenylacetic acid derivative (like phenylacetyl hydrazide) and a source of thiocyanate, or by reacting phenylacetic acid directly with thiosemicarbazide.[6] The subsequent ring-closure step is the critical, yield-determining part of the synthesis.

Q2: What are the different types of reagents that can be used for the final cyclization step?

A2: A variety of reagents can be used for the cyclization of the thiosemicarbazide precursor. These can be broadly categorized as:

  • Harsh Dehydrating Agents: Phosphorus oxychloride (POCl3) is a traditional and potent reagent for this transformation.[6][8]

  • Oxidative Cyclizing Agents: These reagents promote cyclization via an oxidative desulfurization mechanism. Common examples include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide, iodine in sodium hydroxide, and Chloramine-T.[3][9]

  • Uronium-based Coupling Reagents: Reagents like TBTU can effectively mediate the cyclodesulfurization under mild conditions.[4]

  • Other Methods: Cyclization can also be achieved using reagents like tosyl chloride in pyridine, which provides a milder alternative to POCl3.[2]

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress should be monitored using Thin Layer Chromatography (TLC).[7] Use a suitable mobile phase, typically a mixture of ethyl acetate and hexane, to resolve the starting material (thiosemicarbazide precursor) from the final product. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates the reaction is proceeding.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Reagents like phosphorus oxychloride (POCl3) are highly corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[5] Solvents like DMF are skin irritants, and many chlorinated solvents are toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Data Presentation: Comparison of Cyclization Reagents

The choice of cyclization reagent is critical for maximizing yield. While specific quantitative data for this compound is dispersed, the following table summarizes yields reported for the synthesis of structurally similar 2-amino-5-aryl-1,3,4-oxadiazoles using different methodologies, providing a basis for experimental design.

Reagent/MethodologyKey AdvantagesReported Yield Range for AnalogsReference
Phosphorus Oxychloride (POCl3) Potent, readily availableVariable, can be moderate to good[6]
1,3-Dibromo-5,5-dimethylhydantoin Inexpensive, safe, easy to handleGood yields[3][9]
TBTU / DIEA Mild conditions, easy work-upGood to high yields (up to 85%)[4]
Tosyl Chloride / Pyridine Milder than POCl3, good alternativeGood yields[2]
Chloramine-T Standard oxidative cyclizationModerate yields

Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylacetyl)thiosemicarbazide (Intermediate)

This protocol outlines the synthesis of the key intermediate required for cyclization.

  • Preparation of Phenylacetyl Hydrazide: Reflux a mixture of ethyl phenylacetate (1 equivalent) with hydrazine hydrate (1.5 equivalents) in absolute ethanol for 6-8 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the solvent under reduced pressure. The resulting solid hydrazide can be recrystallized from ethanol.

  • Formation of Thiosemicarbazide:

    • Dissolve potassium thiocyanate (1.2 equivalents) in water and add phenylacetyl hydrazide (1 equivalent).

    • Add concentrated HCl dropwise until the solution is acidic, and reflux the mixture for 3-4 hours.

    • Cool the reaction mixture in an ice bath. The precipitated solid, 1-(phenylacetyl)thiosemicarbazide, is filtered, washed with cold water, and dried.

Protocol 2: Cyclization to this compound (Optimized Method)

This protocol uses a milder oxidative cyclization agent to improve yield and reduce by-products.

  • Reaction Setup: In a round-bottomed flask, suspend 1-(phenylacetyl)thiosemicarbazide (1 equivalent) in an appropriate solvent like ethanol or aqueous sodium hydroxide.[9]

  • Reagent Addition: Add potassium iodide (catalytic amount) followed by the portion-wise addition of 1,3-dibromo-5,5-dimethylhydantoin (1.5 equivalents) while stirring at room temperature.[3][9]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once complete, pour the reaction mixture into cold water. If necessary, add sodium thiosulfate solution to quench any remaining oxidant.

  • Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key decision points in the synthesis and optimization of this compound.

G cluster_cyclization Optimization Step: Cyclization node_start node_start node_intermediate node_intermediate node_product node_product node_reagent node_reagent start Starting Materials (Phenylacetic Acid Derivative) hydrazide Phenylacetyl Hydrazide start->hydrazide Hydrazine Hydrate thiosemicarbazide Intermediate: 1-(Phenylacetyl)thiosemicarbazide hydrazide->thiosemicarbazide KSCN / H+ reagent_harsh Harsh Conditions (e.g., POCl3) thiosemicarbazide->reagent_harsh reagent_mild Mild Oxidative (e.g., DBDMH, I2) thiosemicarbazide->reagent_mild reagent_uronium Uronium-based (e.g., TBTU) thiosemicarbazide->reagent_uronium product Product: This compound reagent_harsh->product High Temp (Potential Low Yield) reagent_mild->product Room Temp (Optimized Yield) reagent_uronium->product Mild Temp (High Yield)

Caption: Workflow for the synthesis and optimization of this compound.

References

Technical Support Center: 5-Benzyl-1,3,4-oxadiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 5-Benzyl-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common and readily available starting material is 2-phenylacetylhydrazide. This precursor can be synthesized from ethyl phenylacetate and hydrazine hydrate.

Q2: What are the primary alternative synthetic routes to this compound from 2-phenylacetylhydrazide?

There are three primary alternative routes:

  • Route A: Reaction with Cyanogen Bromide: This is a direct, one-step method to cyclize 2-phenylacetylhydrazide into the target compound.

  • Route B: Oxidative Cyclodesulfurization of an Acylthiosemicarbazide Intermediate: This two-step route involves the initial formation of N-(phenylacetyl)thiosemicarbazide, which is then cyclized using an oxidizing agent.

  • Route C: Iodine-Mediated Cyclization of a Semicarbazone Intermediate: This route proceeds through the formation of phenylacetaldehyde semicarbazone, which is subsequently cyclized using iodine.

Q3: Which synthetic route generally provides the highest yield?

Yields can vary depending on the specific reaction conditions and purification methods. However, the oxidative cyclodesulfurization of the acylthiosemicarbazide intermediate (Route B) often provides good to excellent yields.[1]

Q4: Are there any significant safety precautions to consider with these synthetic routes?

Yes. Cyanogen bromide (used in Route A) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[2] Hydrazine hydrate, used in the synthesis of the starting hydrazide, is also toxic and a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Synthetic Route Overview

cluster_start Starting Material Synthesis cluster_routes Alternative Synthetic Routes Ethyl Phenylacetate Ethyl Phenylacetate 2-Phenylacetylhydrazide 2-Phenylacetylhydrazide Ethyl Phenylacetate->2-Phenylacetylhydrazide Hydrazine Hydrate Target_A This compound 2-Phenylacetylhydrazide->Target_A Cyanogen Bromide Acylthiosemicarbazide N-(Phenylacetyl)thiosemicarbazide 2-Phenylacetylhydrazide->Acylthiosemicarbazide KSCN, HCl Semicarbazone Phenylacetaldehyde Semicarbazone 2-Phenylacetylhydrazide->Semicarbazone Phenylacetaldehyde Route_A_Label Route A Route_B_Label Route B Route_C_Label Route C Target_B This compound Acylthiosemicarbazide->Target_B Oxidizing Agent (e.g., I2) Target_C This compound Semicarbazone->Target_C I2, K2CO3

Caption: Alternative synthetic pathways to this compound.

Experimental Protocols and Data

Starting Material: Synthesis of 2-Phenylacetylhydrazide

This protocol describes the synthesis of the key starting material, 2-phenylacetylhydrazide, from ethyl phenylacetate.

Methodology: A mixture of ethyl phenylacetate and hydrazine hydrate is refluxed in an alcoholic solvent. Upon cooling, the product crystallizes and can be collected by filtration.

ParameterValueReference
Reactants Ethyl phenylacetate, Hydrazine hydrate[3]
Solvent Ethanol[4]
Temperature Reflux[4]
Reaction Time 2-4 hours[4]
Work-up Cooling and filtration[4]
Typical Yield ~87%[4]

Alternative Synthetic Route A: From 2-Phenylacetylhydrazide via Cyanogen Bromide

Methodology: 2-Phenylacetylhydrazide is treated with cyanogen bromide in a suitable solvent, often with a base to neutralize the HBr formed during the reaction.[5]

ParameterValueReference
Reactants 2-Phenylacetylhydrazide, Cyanogen Bromide[5]
Base Potassium Bicarbonate[5]
Solvent Anhydrous Ethanol[5]
Temperature Room Temperature[5]
Reaction Time 12-24 hours[5]
Work-up Evaporation of solvent, purification by recrystallization[5]
Typical Yield Moderate to Good[5]

Alternative Synthetic Route B: From 2-Phenylacetylhydrazide via Acylthiosemicarbazide Intermediate

This two-step process involves the formation of an acylthiosemicarbazide followed by oxidative cyclodesulfurization.

Step 1: Synthesis of N-(Phenylacetyl)thiosemicarbazide

ParameterValueReference
Reactants 2-Phenylacetylhydrazide, Potassium thiocyanate, HClGeneral Method
Solvent WaterGeneral Method
Temperature RefluxGeneral Method
Reaction Time 2-3 hoursGeneral Method
Work-up Cooling, filtration, and washingGeneral Method
Typical Yield Good to Excellent

Step 2: Oxidative Cyclodesulfurization

ParameterValueReference
Reactant N-(Phenylacetyl)thiosemicarbazide[6]
Oxidizing Agent Iodine in NaOH or POCl3[1][7]
Solvent Ethanol or neat POCl3[1][7]
Temperature Reflux[1][7]
Reaction Time 1-4 hours[1][7]
Work-up Neutralization, filtration, and recrystallization[1][7]
Typical Yield Good[1]

Alternative Synthetic Route C: From 2-Phenylacetylhydrazide via Semicarbazone Intermediate

This route involves the condensation of phenylacetaldehyde with semicarbazide (which can be formed in situ from the hydrazide) followed by iodine-mediated cyclization.

Step 1 & 2: One-pot condensation and Iodine-Mediated Oxidative Cyclization

ParameterValueReference
Reactants Phenylacetaldehyde, Semicarbazide hydrochloride, Sodium acetate
Cyclization Reagents Iodine, Potassium carbonate
Solvent Methanol/Water then 1,4-Dioxane
Temperature Room temperature for condensation, then 80 °C for cyclization
Reaction Time 10 min for condensation, 1-4.5 hours for cyclization
Work-up Solvent evaporation, extraction, and column chromatography
Typical Yield 85-99%

Troubleshooting Guide

cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impure Product cluster_reaction_stalled Troubleshooting Stalled Reaction Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product/ Multiple Spots on TLC Start->Impure_Product Reaction_Stalled Reaction Stalled/ Incomplete Conversion Start->Reaction_Stalled Check_Reagents Check Reagent Quality - Use fresh oxidizing agents - Ensure purity of hydrazide Low_Yield->Check_Reagents Optimize_Temp Optimize Temperature - Gradually increase temperature - Monitor by TLC Low_Yield->Optimize_Temp Check_Base Check Base (if applicable) - Ensure stoichiometry is correct - Use anhydrous conditions if needed Low_Yield->Check_Base Side_Reactions Identify Potential Side Products - Thiadiazole/Triazole formation (Route B) - Unreacted intermediates Impure_Product->Side_Reactions Purification Optimize Purification - Recrystallization with different solvents - Column chromatography Impure_Product->Purification Workup Modify Work-up - Acid/base wash to remove impurities Impure_Product->Workup Reagent_Activity Verify Reagent Activity - Check age and storage of reagents (e.g., Cyanogen Bromide, Iodine) Reaction_Stalled->Reagent_Activity Extend_Time Extend Reaction Time - Monitor reaction for longer periods Reaction_Stalled->Extend_Time Increase_Temp Increase Temperature - Cautiously increase heat while monitoring for decomposition Reaction_Stalled->Increase_Temp

Caption: A general troubleshooting workflow for the synthesis of this compound.

Issue 1: Low or no yield of the final product.

  • Possible Cause (All Routes): Purity of the starting 2-phenylacetylhydrazide is crucial. Impurities can interfere with the cyclization reaction.

    • Solution: Recrystallize the 2-phenylacetylhydrazide from a suitable solvent like ethanol before use. Confirm its purity by melting point or NMR spectroscopy.

  • Possible Cause (Route A): Decomposition of cyanogen bromide.

    • Solution: Cyanogen bromide is sensitive to moisture.[2] Use freshly opened or properly stored reagent. Ensure all glassware is dry.

  • Possible Cause (Route B): Ineffective oxidizing agent.

    • Solution: Oxidizing agents can degrade over time. Use a fresh batch of the chosen oxidant (e.g., iodine, POCl₃).

  • Possible Cause (Route B & C): Sub-optimal reaction temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Some cyclizations may require higher temperatures to proceed efficiently.

Issue 2: The reaction appears to have stalled, with a significant amount of starting material remaining.

  • Possible Cause (All Routes): Insufficient reaction time.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

  • Possible Cause (Route A & C): Inadequate mixing.

    • Solution: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.

  • Possible Cause (Route B): The choice of oxidizing agent may not be optimal for the substrate.

    • Solution: Consider trying an alternative oxidizing agent. Common choices include iodine with a base, lead oxide, or phosphorus oxychloride.[6]

Issue 3: The purified product is of low purity, or multiple spots are observed on TLC.

  • Possible Cause (Route B): Formation of isomeric byproducts. The cyclization of acylthiosemicarbazides can sometimes lead to the formation of 1,3,4-thiadiazoles or 1,2,4-triazoles depending on the reaction conditions (acidic vs. basic).

    • Solution: Carefully control the pH of the reaction. Acidic conditions generally favor the formation of 1,3,4-thiadiazoles, while basic conditions can lead to 1,2,4-triazoles. Oxidative conditions, as described in the protocol, are intended to favor the 1,3,4-oxadiazole ring.

  • Possible Cause (All Routes): Incomplete reaction or presence of starting materials/intermediates in the final product.

    • Solution: Optimize the reaction conditions (time, temperature) to drive the reaction to completion. For purification, recrystallization from different solvent systems (e.g., ethanol, ethyl acetate/hexane) should be attempted. If recrystallization is ineffective, column chromatography on silica gel may be necessary.

  • Possible Cause (Route C): Competing cyclization leading to triazolone formation.

    • Solution: The use of iodine and a base like potassium carbonate is reported to favor the oxidative C-O bond formation required for the oxadiazole ring. Adhering to the recommended stoichiometry and reaction conditions is crucial.

Issue 4: Difficulty in purifying the final product.

  • Possible Cause: The product may have similar polarity to the remaining starting materials or byproducts, making separation by chromatography challenging.

    • Solution:

      • Acid-base extraction: The amino group on the oxadiazole ring allows for the possibility of salt formation. An acid wash of the crude product (dissolved in an organic solvent) could potentially remove basic impurities, or conversely, protonate the product to move it to the aqueous layer, leaving neutral impurities behind. Subsequent basification would regenerate the product.

      • Recrystallization: Experiment with a variety of solvent systems. A combination of a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal.

      • Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not can be an effective purification method.

References

Technical Support Center: 5-Benzyl-1,3,4-oxadiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the cyclization of a phenylacetyl semicarbazide or thiosemicarbazide precursor. The general approach involves reacting phenylacetic acid hydrazide with an isocyanate or isothiocyanate to form the intermediate, which is then cyclized using various reagents.

Q2: What are the typical reagents used for the cyclization step?

A2: A variety of reagents can be employed for the oxidative cyclization, including but not limited to:

  • Iodine in the presence of a base (e.g., sodium hydroxide or potassium carbonate) is a common and effective method for cyclizing acylthiosemicarbazides.

  • Phosphorus oxychloride (POCl₃) is a strong dehydrating agent used for the cyclization of diacylhydrazines.[1]

  • Tosyl chloride in pyridine can facilitate the cyclization of thiosemicarbazide derivatives.[2]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another oxidizing agent used for the cyclodesulfurization of acylthiosemicarbazides.

Q3: What are the potential side products I should be aware of during the synthesis of this compound?

A3: The formation of side products is a common challenge. The most likely impurity is the isomeric 5-benzyl-4H-1,2,4-triazole-3-thiol . This can occur when using a thiosemicarbazide precursor, as the cyclization can proceed through two different pathways depending on the reaction conditions (acidic vs. alkaline). Other potential impurities include unreacted starting materials and intermediates.

Q4: How can I differentiate between the desired this compound and the 1,2,4-triazole side product?

A4: Spectroscopic methods are essential for distinguishing between the desired product and its isomeric side product.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons, particularly the -NH₂ and -SH protons, will be different. The amino protons of the oxadiazole typically appear as a broad singlet, while the thiol proton of the triazole will also be a singlet, but in a different region of the spectrum.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons will differ significantly between the oxadiazole and triazole rings.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns may differ, aiding in identification.

  • IR Spectroscopy: The presence of a C=S stretching band in the triazole-thiol and its absence in the oxadiazole can be a key distinguishing feature.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature.
Suboptimal cyclization conditions The choice of cyclizing agent and reaction conditions is critical. If using iodine, ensure the reaction is basic. For acidic conditions, the formation of the triazole side product is favored. Experiment with different cyclizing agents (e.g., POCl₃, TsCl) to optimize the yield.
Degradation of product Harsh reaction conditions can lead to product degradation. If using a strong acid or base, consider using milder conditions or a shorter reaction time.
Formation of side products The formation of the 1,2,4-triazole isomer is a common cause of low yield. Purify the crude product using column chromatography to isolate the desired oxadiazole.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Identification Method Troubleshooting Steps
Unreacted Phenylacetic acid hydrazide ¹H NMR: Presence of signals corresponding to the starting hydrazide. HPLC: An earlier eluting peak compared to the product.Ensure the correct stoichiometry of reactants. Increase the amount of the isothiocyanate or isocyanate used.
Phenylacetyl-thiosemicarbazide intermediate ¹H NMR: Signals corresponding to the open-chain intermediate. HPLC: A peak with a different retention time than the product.Increase reaction time or temperature for the cyclization step to ensure complete conversion.
5-Benzyl-4H-1,2,4-triazole-3-thiol ¹H NMR: Characteristic singlet for the SH proton (around 13-14 ppm). ¹³C NMR: Different chemical shifts for the ring carbons compared to the oxadiazole.Optimize cyclization conditions to favor oxadiazole formation (e.g., use of iodine in a basic medium). Purify the product using column chromatography; the two isomers should have different polarities.

Experimental Protocols

Synthesis of 1-Phenylacetyl-4-phenylthiosemicarbazide (Intermediate)

A solution of phenylacetic acid hydrazide (1 mmol) in ethanol is treated with phenyl isothiocyanate (1 mmol). The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 1-phenylacetyl-4-phenylthiosemicarbazide intermediate.

Synthesis of 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (Side Product)

The 1-phenylacetyl-4-phenylthiosemicarbazide intermediate (1 mmol) is refluxed in an aqueous solution of sodium hydroxide (8%, 10 mL) for 4-6 hours. After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and recrystallized from ethanol.[3]

Data Presentation

Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)

Compound CH₂ (s) Ar-H (m) SH/NH₂ (s)
This compound (Expected) ~4.1 ppm~7.2-7.5 ppm~7.0 ppm
5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol [3]3.81 ppm7.10-7.45 ppm13.81 ppm

Table 2: ¹³C NMR Spectral Data of 5-Aryl-1,3,4-oxadiazole-2-amine Derivatives (in DMSO-d₆)

Carbon Chemical Shift (ppm) Range
C=O (amide intermediate)~166-167
Oxadiazole C2~158-159
Oxadiazole C5~162-166
Aromatic Carbons~114-142
CH₂~30-35

Note: The exact chemical shifts for this compound are not available in the provided search results. The data presented is based on closely related analogs.[4][5]

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

G start Crude Product Analysis (¹H NMR, HPLC) impurity_detected Impurity Detected? start->impurity_detected main_product Main Product Only (Proceed with Purification) impurity_detected->main_product No side_product Side Product Present (e.g., 1,2,4-triazole) impurity_detected->side_product Yes (Isomeric MW) unreacted_sm Unreacted Starting Material or Intermediate impurity_detected->unreacted_sm Yes (Lower MW) optimize_cyclization Optimize Cyclization Conditions (Base, Reagent, Temp.) side_product->optimize_cyclization optimize_reaction_time Increase Reaction Time/Temp. unreacted_sm->optimize_reaction_time column_chromatography Purify via Column Chromatography optimize_cyclization->column_chromatography optimize_reaction_time->column_chromatography

Caption: Troubleshooting workflow for side product analysis.

Potential Signaling Pathways Inhibited by 1,3,4-Oxadiazole Derivatives

Many 1,3,4-oxadiazole derivatives are investigated for their anticancer properties and have been shown to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6]

1. PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxadiazole 1,3,4-Oxadiazole Derivatives Oxadiazole->PI3K Inhibition Oxadiazole->Akt Inhibition Oxadiazole->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Oxadiazole 1,3,4-Oxadiazole Derivatives Oxadiazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Technical Support Center: Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine, a key intermediate for pharmaceutical research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most prevalent and scalable methods start from phenylacetic acid and thiosemicarbazide. The general approach involves two main steps: first, the formation of an acyl thiosemicarbazide intermediate, followed by a cyclization/desulfurization step to form the oxadiazole ring. Common reagents for the cyclization step include phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or iodine.[1][2][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control are:

  • Temperature: Exothermic reactions, especially during the addition of cyclizing agents like POCl₃ or H₂SO₄, require careful temperature management to prevent runaway reactions and byproduct formation.

  • Reagent Addition Rate: Slow and controlled addition of reagents is crucial to maintain temperature and reaction homogeneity.

  • Mixing Efficiency: Adequate agitation is necessary to ensure uniform reaction conditions, especially in large-volume reactors.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction endpoint and avoid degradation of the product.

Q3: What are the primary safety concerns when synthesizing this compound on a larger scale?

A3: The primary safety concerns are associated with the handling of corrosive and reactive reagents.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a closed system with appropriate personal protective equipment (PPE).

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Dilution and handling should be done with extreme care.

  • Exothermic Reactions: The cyclization step can be highly exothermic. A robust cooling system for the reactor is mandatory to control the reaction temperature.

  • Solvent Handling: Use of flammable solvents requires adherence to all safety protocols for handling and storage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of the acyl thiosemicarbazide intermediate. 2. Incomplete cyclization. 3. Degradation of the product due to prolonged reaction time or high temperature. 4. Suboptimal work-up and isolation procedure.1. Ensure the reaction for intermediate formation goes to completion (monitor by TLC/HPLC). Consider adjusting the stoichiometry of reactants. 2. Increase the amount of cyclizing agent or extend the reaction time, while carefully monitoring for byproduct formation. 3. Optimize reaction temperature and time based on in-process controls. 4. Ensure pH is optimized during work-up to maximize precipitation of the product. Use an appropriate solvent for extraction and recrystallization.
Formation of Impurities/Byproducts 1. Over-reaction or side reactions due to high temperature. 2. Presence of moisture when using water-sensitive reagents like POCl₃. 3. Oxidation of the starting materials or product. 4. Dimerization or polymerization of intermediates.1. Maintain strict temperature control throughout the reaction. 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen). 3. Consider using an antioxidant or performing the reaction under an inert atmosphere. 4. Optimize the concentration of reactants and the rate of addition of the cyclizing agent.
Difficulty in Product Isolation/Purification 1. Product is partially soluble in the reaction mixture or work-up solvent. 2. Formation of an oil instead of a solid precipitate. 3. Co-precipitation of impurities with the product.1. After the reaction, pour the mixture into crushed ice/water to facilitate precipitation. Adjust the pH to the isoelectric point of the product if known. 2. Try adding a different anti-solvent or seeding the solution with a small crystal of the pure product. If it persists as an oil, extract with a suitable organic solvent and then concentrate. 3. Recrystallize the crude product from a suitable solvent system. Common solvents for this class of compounds include ethanol or methanol.
Inconsistent Batch-to-Batch Results 1. Variation in the quality of raw materials. 2. Poor control over process parameters (temperature, addition rate, mixing). 3. Inconsistent work-up procedures.1. Use raw materials with consistent and specified purity. 2. Implement strict process controls and standard operating procedures (SOPs). 3. Standardize the work-up procedure, including volumes of solvents, pH adjustments, and crystallization conditions.

Experimental Protocols

Method 1: Synthesis via Acyl Thiosemicarbazide with Phosphorus Oxychloride

This is a common lab-scale method that can be adapted for scale-up with appropriate engineering controls.

Step 1: Synthesis of 1-(phenylacetyl)thiosemicarbazide

  • To a solution of phenylacetic acid (1 equivalent) in a suitable solvent (e.g., toluene), add thionyl chloride (1.1 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain phenylacetyl chloride.

  • In a separate reactor, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., pyridine or a mixture of THF and a non-nucleophilic base).

  • Cool the thiosemicarbazide solution to 0-5 °C.

  • Slowly add the phenylacetyl chloride to the thiosemicarbazide solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain 1-(phenylacetyl)thiosemicarbazide.

Step 2: Cyclization to this compound

  • To a cooled (0-5 °C) reactor, add phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • Slowly add the 1-(phenylacetyl)thiosemicarbazide (1 equivalent) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 80-90 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol or a similar solvent to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_intermediate Check Intermediate Formation (TLC/HPLC) start->check_intermediate incomplete_intermediate Incomplete check_intermediate->incomplete_intermediate Complete adjust_stoichiometry Adjust Reactant Stoichiometry check_intermediate->adjust_stoichiometry Incomplete check_cyclization Check Cyclization Step (TLC/HPLC) incomplete_intermediate->check_cyclization adjust_stoichiometry->check_intermediate incomplete_cyclization Incomplete check_cyclization->incomplete_cyclization Complete adjust_cyclization Increase Cyclizing Agent/ Extend Reaction Time check_cyclization->adjust_cyclization Incomplete check_degradation Assess Product Degradation incomplete_cyclization->check_degradation adjust_cyclization->check_cyclization degradation_found Degradation Observed check_degradation->degradation_found No Degradation optimize_conditions Optimize Temperature and Reaction Time check_degradation->optimize_conditions Degradation Found check_workup Review Work-up/ Isolation Procedure degradation_found->check_workup optimize_conditions->check_degradation inefficient_workup Inefficient check_workup->inefficient_workup Efficient optimize_workup Optimize pH and Solvents check_workup->optimize_workup Inefficient end_node Yield Improved inefficient_workup->end_node optimize_workup->check_workup synthesis_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Purification start Phenylacetic Acid + Thionyl Chloride reflux1 Reflux start->reflux1 intermediate1 Phenylacetyl Chloride reflux1->intermediate1 reaction1 React at 0-5°C intermediate1->reaction1 thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reaction1 intermediate2 1-(phenylacetyl)thiosemicarbazide reaction1->intermediate2 reaction2 Add Intermediate to POCl₃ (0-10°C), then Reflux intermediate2->reaction2 pocl3 POCl₃ pocl3->reaction2 workup Quench with Ice Water & Neutralize reaction2->workup filtration Filter Crude Product workup->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product This compound recrystallization->final_product

References

improving the stability of 5-Benzyl-1,3,4-oxadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 5-Benzyl-1,3,4-oxadiazol-2-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both strongly acidic and alkaline conditions may promote the hydrolysis of the oxadiazole ring. For similar oxadiazole derivatives, a slightly acidic pH range of 3-5 has been suggested to offer the greatest stability in aqueous solutions.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to avoid heating solutions containing the compound.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve the compound in a dry, aprotic solvent such as DMSO or DMF at a desired concentration. For aqueous-based assays, the stock solution should be diluted into the aqueous buffer immediately before use to minimize the time the compound is in an aqueous environment.

Q3: How should I store solutions of this compound?

A3: For optimal stability, stock solutions in anhydrous solvents should be stored at -20°C or -80°C in tightly sealed containers, protected from light. Aqueous solutions should be freshly prepared for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and in a pH-controlled buffer (ideally pH 3-5).

Q4: I am observing a loss of activity of my compound in my biological assay. What could be the cause?

A4: A loss of activity could be due to the degradation of this compound in your experimental medium. This could be caused by the pH of the buffer, incubation temperature, or exposure to light during the assay. It is recommended to perform a stability study of the compound under your specific assay conditions to confirm its integrity.

Q5: Are there any known degradation pathways for 1,3,4-oxadiazole derivatives?

A5: While specific degradation pathways for this compound are not extensively documented, hydrolysis of the oxadiazole ring is a potential degradation route under acidic or basic conditions. This can lead to ring-opened products. Forced degradation studies on other 1,3,4-oxadiazole derivatives have shown susceptibility to acid and base hydrolysis, oxidation, and thermal stress.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.

This may be due to the degradation of the compound in the experimental medium.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Prepare fresh solutions of the compound immediately before each experiment.

    • Control pH: Measure the pH of your experimental buffer. If possible, adjust to a pH between 3 and 5.

    • Minimize Light Exposure: Conduct experiments under low-light conditions or use amber-colored labware.

    • Control Temperature: Avoid high temperatures during incubation. If warming is necessary, use the lowest effective temperature for the shortest possible time.

    • Perform a Stability Check: Spike your compound into the assay buffer and incubate under the exact experimental conditions (time, temperature, light). Analyze the sample at different time points by HPLC to quantify the remaining compound.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

This often indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Re-analyze a freshly prepared sample to see if the unknown peaks are present. If they are absent in the fresh sample, degradation has likely occurred.

    • Review Storage Conditions: If the unknown peaks are only in older samples, re-evaluate your storage conditions (temperature, light exposure, solvent).

    • Investigate Solvent Purity: Ensure the solvent used to dissolve the compound is of high purity and free of contaminants that could promote degradation.

    • Conduct Forced Degradation: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This can help in identifying and characterizing the unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.[1]

1. Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH and dilute to 10 mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to 10 mL with mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 24 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of the compound in the mobile phase to direct sunlight for 24 hours.

4. HPLC Analysis:

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm)

  • Injection Volume: 20 µL

  • Analyze all stressed samples and an unstressed control sample by HPLC.

5. Data Analysis:

  • Calculate the percentage degradation for each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Illustrative Quantitative Data

The following table presents hypothetical data from a forced degradation study on a related 1,3,4-oxadiazole derivative to illustrate the expected outcomes.[2]

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Illustrative)
0.1 N HCl246035.2%
0.1 N NaOH246058.9%
3% H₂O₂24Room Temp21.7%
Thermal (Solid)246015.4%
Photolytic24Room Temp12.8%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) stock->base Apply Stress oxidation Oxidative Degradation (3% H2O2, RT, 24h) stock->oxidation Apply Stress thermal Thermal Degradation (Solid, 60°C, 24h) stock->thermal Apply Stress photo Photolytic Degradation (Solution, Sunlight, 24h) stock->photo Apply Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_guide start Inconsistent/Low Activity or Unknown HPLC Peaks q1 Is the solution freshly prepared? start->q1 sol1 Prepare a fresh solution immediately before use. q1->sol1 No q2 Are the experimental conditions (pH, temp, light) controlled? q1->q2 Yes fresh_yes Yes fresh_no No sol1->q2 sol2 Control pH (ideally 3-5), minimize light exposure, and avoid high temperatures. q2->sol2 No q3 Have you confirmed the compound's stability under your assay conditions? q2->q3 Yes cond_yes Yes cond_no No sol2->q3 sol3 Perform a stability study: spike compound in assay buffer, incubate, and analyze by HPLC. q3->sol3 No end If issues persist, consider potential interactions with other assay components. q3->end Yes stab_yes Yes stab_no No sol3->end

Caption: Troubleshooting guide for stability issues with this compound in solution.

References

Technical Support Center: Recrystallization of 5-Benzyl-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of 5-Benzyl-1,3,4-oxadiazol-2-amine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process, presented in a question-and-answer format.

Issue Question Possible Causes & Solutions
Low or No Crystal Formation I've cooled my solution, but no crystals have formed. What should I do?Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.[1][2] Adding a seed crystal of the pure compound can also induce crystallization.[1] Excess Solvent: You may have used too much solvent. To address this, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[2] Inappropriate Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. Consider using a different solvent or a mixed-solvent system.
Oiling Out My product is separating as an oil instead of crystals. How can I fix this?High Solute Concentration/Rapid Cooling: "Oiling out" often occurs when a saturated solution is cooled too quickly or is too concentrated, causing the compound to come out of solution above its melting point.[3][4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool down much more slowly.[2][4] Insulating the flask can help slow the cooling process.[2] Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture. Trituration of the crude product before recrystallization may help remove these impurities.
Poor Recovery/Low Yield My final yield of crystals is very low. How can I improve it?Excessive Solvent Use: Using the minimum amount of near-boiling solvent to dissolve the compound is crucial for good recovery.[1] Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1][4] Premature Crystallization: If the product crystallizes prematurely during a hot filtration step, you can minimize this by using a pre-heated funnel and flask and adding a small excess of hot solvent before filtering. Washing Step: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1] Incomplete Crystallization: Ensure the solution is thoroughly cooled, perhaps in an ice bath, to maximize the precipitation of the product.[2]
Colored Impurities in Crystals My final crystals are colored, but the pure compound should be colorless. How do I remove the color?Adsorption: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use charcoal sparingly, as it can also adsorb the desired product, reducing the overall yield.[2][4] Slow Crystallization: Rapid crystal growth can trap impurities.[2] Ensure a slow cooling rate to allow for the formation of purer crystals.[2] A second recrystallization may be necessary to achieve the desired purity.
Product is Gummy or Sticky My crude product is a sticky gum and is difficult to handle for recrystallization. What can I do?Trituration: This is often the first method to try. Stir the gummy material with a solvent in which the desired product is insoluble, but the impurities are soluble.[5] Good starting solvents for this include hexanes or diethyl ether.[5] The product may solidify and can then be filtered.[5] Co-solvent Evaporation: Residual high-boiling point solvents like DMF or DMSO can result in an oily product. Dissolve the gum in a volatile solvent like dichloromethane (DCM) and add a co-solvent like toluene. Evaporating the solvents under reduced pressure can help remove the high-boiling point residue through azeotropic distillation, often leaving a solid product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound derivatives?

A1: Based on procedures for similar 5-substituted-1,3,4-oxadiazol-2-amines, polar solvents are generally effective. Absolute ethanol is a commonly used solvent for the recrystallization of these types of compounds.[6] Methanol and mixtures of ethanol and water have also been successfully employed.[7][8] The ideal solvent should dissolve the compound well at its boiling point but poorly at room or lower temperatures.[5] Small-scale solubility tests are always recommended to determine the optimal solvent or solvent system for a specific derivative.

Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?

A2: Place a small amount of your crude product (a few milligrams) into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves readily, the solvent is likely not suitable for recrystallization. If it is insoluble, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot. Then, cool the solution to see if crystals form.

Q3: Can I use a mixed-solvent system for recrystallization?

A3: Yes. A mixed-solvent system, often called a solvent-antisolvent system, can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2] Common mixed-solvent systems for compounds with aromatic and heterocyclic moieties include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[2][9]

Q4: What is the purpose of washing the crystals after filtration?

A4: Washing the crystals with a small amount of cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities.[1] It is critical to use a minimal amount of ice-cold solvent for this step to prevent significant loss of the purified product.[1]

Recrystallization Solvent Data

The following table summarizes common solvents used for the recrystallization of 1,3,4-oxadiazole derivatives, which can serve as a starting point for optimizing the purification of this compound derivatives.

Solvent/SystemCompound ClassReference
Absolute Ethanol5-Substituted-N-aryl-1,3,4-oxadiazol-2-amines[6]
Ethanol2,5-disubstituted 1,3,4-oxadiazoles
Methanol2,5-disubstituted 1,3,4-oxadiazoles[7]
Ethanol/Water5-Substituted-1,3,4-oxadiazoles[6][8]
Benzene5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one[10]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (General Method)
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the compound is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (General Method)
  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same mixed-solvent composition (or just the cold "poor" solvent) for the washing step.

Process Visualization

The following diagram illustrates the general workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Pure Crystals Formed cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Product Oils Out cool->oiling_out Problem low_yield Low Yield crystals->low_yield Problem scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try This evaporate Evaporate Some Solvent no_crystals->evaporate If Still No Crystals reheat Reheat, Add More Solvent, Cool Slower oiling_out->reheat Solution check_solvent Check Solvent Volume & Cooling Temperature low_yield->check_solvent Review scratch->cool evaporate->cool reheat->cool

References

Validation & Comparative

A Comparative Guide to 5-Benzyl-1,3,4-oxadiazol-2-amine and Other Oxadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its various isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, are recognized for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] These compounds often act as bioisosteres of amides and esters, enhancing pharmacological activity through interactions like hydrogen bonding.[1] This guide provides an objective comparison of 5-Benzyl-1,3,4-oxadiazol-2-amine and other key oxadiazole derivatives, supported by experimental data to aid in drug discovery and development efforts.

I. Comparative Analysis of Anticancer Activity

Derivatives of both 1,3,4-oxadiazole and 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] While direct comparative studies under identical conditions are limited, analysis of published data provides insights into their relative efficacies.

This compound and Related Amino Derivatives

While specific experimental data for the anticancer activity of this compound is not extensively reported in publicly available literature, studies on structurally similar N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown promising results. For instance, compounds with different aryl substitutions on the amine and at the 5-position of the oxadiazole ring have been screened against the National Cancer Institute's (NCI) 60-cell line panel.

One notable analogue, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , demonstrated significant activity, particularly against melanoma, leukemia, breast, and colon cancer cell lines.[3] Another related compound, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine , showed high sensitivity against melanoma cell lines.[3] These findings suggest that the 2-amino-5-substituted-1,3,4-oxadiazole scaffold is a promising template for the development of novel anticancer agents. The presence of a benzyl group at the 5-position, as in the title compound, is a common feature in other biologically active oxadiazole derivatives, indicating its potential for contributing to cytotoxic activity.

Other 1,3,4-Oxadiazole Derivatives

A diverse range of 2,5-disubstituted 1,3,4-oxadiazoles has been synthesized and evaluated for anticancer properties. These derivatives often exhibit potent activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as growth factors, kinases, and telomerase.[2]

For example, a series of 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides showed significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[4] Other studies have highlighted derivatives that are more potent than the standard chemotherapeutic drug 5-fluorouracil.[2]

1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole isomer also serves as a valuable scaffold in the design of anticancer agents. While less explored than their 1,3,4-counterparts in this context, certain 1,2,4-oxadiazole derivatives have shown significant antiproliferative effects.

Data Presentation: Comparative Anticancer Activity of Oxadiazole Derivatives
Compound/Derivative ClassCancer Cell LineActivity (IC50/GP)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine MDA-MB-435 (Melanoma)GP: 15.43%[3]
K-562 (Leukemia)GP: 18.22%[3]
T-47D (Breast Cancer)GP: 34.27%[3]
HCT-15 (Colon Cancer)GP: 39.77%[3]
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine MDA-MB-435 (Melanoma)GP: 6.82%[3]
2-Benzylthio-4-chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide HeLa (Cervical Cancer)IC50: 7-17 µM[4]
Thiazole clubbed 1,3,4-oxadiazole derivative (5c) HeLa (Cervical Cancer)Low cytotoxicity[5]
1,3,4-Oxadiazole derivative (Compound 36) HepG2 (Liver Cancer)30-fold stronger than 5-fluorouracil[2]

GP = Growth Percent as per NCI protocol. A lower GP value indicates higher cytotoxicity.

II. Comparative Analysis of Antimicrobial Activity

Oxadiazole derivatives are well-recognized for their broad-spectrum antimicrobial properties, with numerous studies reporting their activity against various bacterial and fungal strains.[6][7]

This compound and Related Amino Derivatives

The 2-amino-1,3,4-oxadiazole moiety is a key pharmacophore for antimicrobial activity. While specific data for this compound is limited, related compounds have shown significant inhibitory effects. For instance, a series of thiazole-clubbed 1,3,4-oxadiazoles demonstrated potent antibacterial activity, with some compounds being 2- to 4-fold more active than the reference drug chloramphenicol.[5] The structure-activity relationship studies from this research indicated that electron-withdrawing substituents on the phenyl ring at the 5-position enhance antibacterial activity.

Other 1,3,4-Oxadiazole Derivatives

The antimicrobial potential of the 1,3,4-oxadiazole scaffold is well-documented. Various derivatives, including those with thiol and thioether linkages, have been reported to possess significant antibacterial and antifungal properties.[6][7] Some compounds have shown efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5]

1,2,4-Oxadiazole Derivatives

Similar to their anticancer profile, 1,2,4-oxadiazoles have also been investigated for their antimicrobial activities, although to a lesser extent than the 1,3,4-isomers.

Data Presentation: Comparative Antimicrobial Activity of Oxadiazole Derivatives
Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
Thiazole clubbed 1,3,4-oxadiazole (5c) Bacterial strains12.5-25[5]
Thiazole clubbed 1,3,4-oxadiazole (5i) Bacterial strains12.5-25[5]
N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237) Neisseria gonorrhoeae0.125[8]
N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-238) Neisseria gonorrhoeae0.125[8]
N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-235, 237, 238) Staphylococcal strains0.25-1[8]
1,3,4-Oxadiazole derivatives (OZE-I, OZE-II, OZE-III) Staphylococcus aureus4-32

III. Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic effects.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][10]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

IV. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

anticancer_mechanism cluster_compound Oxadiazole Derivative cluster_cell Cancer Cell Compound 5-Substituted-1,3,4-oxadiazole Receptor Growth Factor Receptor Compound->Receptor Inhibition Kinase Tyrosine Kinase Compound->Kinase Inhibition Telomerase Telomerase Compound->Telomerase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Receptor->Kinase Proliferation Cell Proliferation Kinase->Proliferation Telomerase->Proliferation Apoptosis->Proliferation Inhibition

Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_testing Biological Evaluation cluster_analysis Data Analysis start Synthesis of Oxadiazole Derivatives anticancer Anticancer Screening (MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar lead Lead Compound Identification sar->lead

References

Comparative Study: 5-Substituted-1,3,4-Oxadiazol-2-Amine Derivatives vs. Known Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of 5-substituted-1,3,4-oxadiazol-2-amine derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). While specific experimental data for 5-Benzyl-1,3,4-oxadiazol-2-amine is not extensively available in public literature, this guide leverages data from closely related analogues within the same chemical class to provide a valuable comparative context. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including significant anti-inflammatory effects.[1][2]

The primary mechanism of action for many NSAIDs, and the presumed pathway for these oxadiazole derivatives, involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. This guide presents both in vivo and in vitro comparative data, alongside detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.

Data Presentation: Quantitative Comparison

The following tables summarize the anti-inflammatory activity of representative 1,3,4-oxadiazole derivatives compared to standard drugs, Indomethacin and Diclofenac Sodium.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)% Inhibition of EdemaReference Drug% Inhibition of Edema (Reference)
2-(3-(4-bromophenyl)propan-3-one)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole2059.5%Indomethacin64.3%
2-(3-(4-bromophenyl)propan-3-one)-5-(4-chlorophenyl)-1,3,4-oxadiazole2061.9%Indomethacin64.3%
Novel 1,3,4-oxadiazole derivative 13b 10~55% (at 3h)Indomethacin~60% (at 3h)

Data sourced from studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives, which showed anti-inflammatory effects comparable to Indomethacin.[2][3]

Table 2: In Vitro Anti-Inflammatory Activity (Inhibition of Albumin Denaturation)

CompoundConcentration (µg/mL)% InhibitionReference Drug% Inhibition (Reference)
2-(4-chlorophenyl)-5-(p-tolyl)-1,3,4-oxadiazole (3e )5051.21 ± 0.88%Diclofenac Sodium84.11 ± 0.47%
2-(2,4-dichlorophenyl)-5-(p-tolyl)-1,3,4-oxadiazole (3f )5058.66 ± 0.94%Diclofenac Sodium84.11 ± 0.47%
2-(4-hydroxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole (3i )5054.34 ± 0.55%Diclofenac Sodium84.11 ± 0.47%

Data represents the ability of the compounds to inhibit heat-induced denaturation of bovine serum albumin, a common in vitro model for anti-inflammatory activity.[4]

Mandatory Visualization

The primary mechanism for NSAIDs and related compounds involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 Cyclooxygenase activity pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids NSAIDs & 1,3,4-Oxadiazoles nsaids->cox inhibit

Caption: The Cyclooxygenase (COX) signaling pathway and point of inhibition.

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.[5][6]

Animals:

  • Male Wistar rats (180-200g) are used.

  • Animals are housed under standard laboratory conditions and fasted for 24 hours before the experiment, with free access to water.

Procedure:

  • Animals are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[7]

  • The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average paw volume of the control group.

    • Vt = Average paw volume of the treated group.

In Vitro Anti-Inflammatory Activity: Inhibition of Albumin Denaturation

This assay is a common method to screen for anti-inflammatory activity by assessing the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[4]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.3

  • Test compounds and standard drug (e.g., Diclofenac Sodium) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of albumin (either egg or BSA), 2.8 mL of PBS (pH 6.3), and 2 mL of varying concentrations of the test compound or standard drug.

  • A control solution is prepared containing the reaction mixture without the test compound.

  • The samples are incubated at 37°C for 20 minutes.

  • Denaturation is induced by heating the samples at 57°C for 3 minutes.

  • After cooling, 2.5 mL of phosphate buffer is added to each sample.

  • The absorbance (turbidity) is measured spectrophotometrically at 416 nm.

  • The percentage inhibition of denaturation is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control = Absorbance of the control sample.

    • Abs_sample = Absorbance of the test sample.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, providing insight into its mechanism of action.[8][9]

Principle: This fluorometric or colorimetric assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of an oxidized product.

Procedure (Fluorometric Example):

  • Preparation: Reagents (Assay Buffer, COX Cofactor, COX Probe, COX-1 or COX-2 enzyme, Arachidonic Acid) are prepared according to the kit manufacturer's instructions. Test inhibitors are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of the diluted test inhibitor or vehicle (for enzyme control).

    • Prepare a Reaction Master Mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to each well.

  • Initiation: The reaction is initiated by adding 10 µL of diluted arachidonic acid solution to each well.

  • Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at 25°C for 5-10 minutes using a microplate reader.

  • Calculation: The rate of reaction (slope) is calculated from the linear portion of the kinetic curve. The percent inhibition is calculated as follows:

    % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] x 100

    Where:

    • Slope_EC = Slope of the Enzyme Control.

    • Slope_S = Slope of the Sample (with inhibitor).

References

Comparative In Vivo Validation of 5-Benzyl-1,3,4-oxadiazol-2-amine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activities of compounds structurally related to 5-Benzyl-1,3,4-oxadiazol-2-amine. Due to limited publicly available in vivo data for the specified compound, this guide focuses on the validation of its close analogues, offering insights into their potential therapeutic applications.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide focuses on two prominent in vivo validated activities of 5-substituted-2-amino-1,3,4-oxadiazole derivatives: anti-inflammatory effects and acetylcholinesterase (AChE) inhibition, a key mechanism in the management of neurodegenerative diseases like Alzheimer's.

Anti-Inflammatory Activity of 5-Substituted-1,3,4-oxadiazole-2-amine Analogues

Derivatives of 2-amino-1,3,4-oxadiazole have demonstrated significant in vivo anti-inflammatory properties, primarily evaluated using the carrageenan-induced paw edema model in rodents. This assay is a standard preclinical model for acute inflammation.

Quantitative Data Summary
Compound ClassSpecific AnalogueAnimal ModelDose% Inhibition of Paw EdemaReference Standard
Benzimidazole-Oxadiazole Hybrid1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoleRat20 mg/kg74.17%Indomethacin
2,5-Disubstituted-1,3,4-oxadiazoleOSD (2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenol)Rat100 mg/kg60%-
2,5-Disubstituted-1,3,4-oxadiazoleOx-6f (Flurbiprofen-based)Rat10 mg/kg79.83%Ibuprofen (84.71%)
5-Substituted-1,3,4-oxadiazol-2-amineCompounds 3c, 3e, 3iRat25 mg/kgSignificant activityIndomethacin
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for assessing the acute anti-inflammatory activity of test compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound and reference drug (e.g., Indomethacin, Ibuprofen)

  • Vehicle for compound administration (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are randomly divided into groups: Vehicle control, Reference standard, and Test compound groups.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific absorption period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of these oxadiazole derivatives are believed to be mediated through the inhibition of key inflammatory pathways. The proposed mechanism involves the downregulation of pro-inflammatory mediators such as prostaglandins and cytokines. This is likely achieved through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 5-Substituted-1,3,4-oxadiazol-2-amines 5-Substituted-1,3,4-oxadiazol-2-amines 5-Substituted-1,3,4-oxadiazol-2-amines->COX-2 Inhibition G cluster_0 Synapse Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine (ACh) Release ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolysis Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron ACh Receptors->Postsynaptic Neuron Signal Transduction Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate 5-Aryl-1,3,4-oxadiazol-2-amines 5-Aryl-1,3,4-oxadiazol-2-amines 5-Aryl-1,3,4-oxadiazol-2-amines->Acetylcholinesterase (AChE) Inhibition

References

A Comparative Guide to the Bioactivity of 5-Benzyl-1,3,4-oxadiazol-2-amine and its Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of bioactive molecules often involves the principle of isosterism, where atoms or groups of atoms are interchanged to modulate the pharmacological properties of a compound. A classic example of this is the bioisosteric replacement of the oxygen atom in an oxadiazole ring with a sulfur atom to yield a thiadiazole analog. This guide provides a comparative overview of the reported biological activities of 5-benzyl-1,3,4-oxadiazol-2-amine and its corresponding 1,3,4-thiadiazole analogs, with a focus on their antimicrobial and anticancer properties.

Comparative Bioactivity Data

The following table summarizes the antimicrobial and anticancer activities of various 5-substituted-2-amino-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. It is important to note that the direct comparison is challenging due to variations in the specific substitutions and the experimental conditions across different studies.

Compound Type5-SubstituentBioactivityOrganism/Cell LinePotency (e.g., MIC, IC50)Reference
1,3,4-Oxadiazole Substituted PhenylAntibacterialS. aureus, E. coliMIC: 12.5 - 50 µg/mL[1]
1,3,4-Thiadiazole Substituted PhenylAntibacterialS. aureus, E. coliMIC: 12.5 - 25 µg/mL[1]
1,3,4-Oxadiazole 4-ChlorophenylAnticancerLeukemia, Melanoma, Breast CancerGrowth Percent: 15.43 - 39.77[2]
1,3,4-Thiadiazole 4-ChlorophenylAnticancerMCF-7 (Breast Cancer)IC50: 2.32 - 8.35 µM[3]
1,3,4-Thiadiazole Honokiol derivativeAnticancerVarious cell linesIC50: 1.62 - 10.21 µM[3]
1,3,4-Oxadiazole Honokiol derivativeAnticancerVarious cell linesIC50: 18.75 - 60.62 µM[3]

Key Observations:

  • Antimicrobial Activity: In some studies, both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives with substituted phenyl groups at the 5-position have demonstrated comparable antibacterial activity.[1]

  • Anticancer Activity: A notable study on honokiol derivatives revealed that the 1,3,4-thiadiazole scaffold was crucial for potent anticancer activity, with the 1,3,4-oxadiazole isosteres showing a significant decrease in potency.[3] This suggests that for this particular scaffold, the sulfur-containing ring is more favorable for anticancer effects.

Experimental Protocols

Below are generalized methodologies for the synthesis and biological evaluation of 5-substituted-2-amino-1,3,4-oxadiazoles and their thiadiazole analogs, based on commonly reported procedures.

General Synthesis of 2-Amino-1,3,4-oxadiazole/thiadiazole Derivatives

A common synthetic route to these compounds involves the cyclization of semicarbazide or thiosemicarbazide precursors.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Products Carboxylic_Acid Substituted Carboxylic Acid Acyl_Semicarbazide Acyl Semicarbazide or Acyl Thiosemicarbazide Carboxylic_Acid->Acyl_Semicarbazide Activation & Condensation Semicarbazide Semicarbazide or Thiosemicarbazide Semicarbazide->Acyl_Semicarbazide Cyclizing_Agent Cyclizing Agent (e.g., POCl3, H2SO4) Acyl_Semicarbazide->Cyclizing_Agent Oxadiazole 5-Substituted-2-amino- 1,3,4-oxadiazole Cyclizing_Agent->Oxadiazole for Semicarbazide Thiadiazole 5-Substituted-2-amino- 1,3,4-thiadiazole Cyclizing_Agent->Thiadiazole for Thiosemicarbazide

Caption: General synthesis workflow for 2-amino-1,3,4-oxadiazole and -thiadiazole derivatives.

Detailed Steps:

  • Activation of Carboxylic Acid: The substituted carboxylic acid (e.g., phenylacetic acid for the benzyl substituent) is typically activated, often by conversion to its acid chloride using reagents like thionyl chloride (SOCl₂).

  • Formation of Acyl (Thio)semicarbazide: The activated carboxylic acid is then reacted with semicarbazide or thiosemicarbazide to form the corresponding acyl semicarbazide or acyl thiosemicarbazide intermediate.

  • Cyclization: The intermediate is cyclized to form the 1,3,4-oxadiazole or 1,3,4-thiadiazole ring. This is commonly achieved by using dehydrating agents such as phosphorus oxychloride (POCl₃) for oxadiazoles or concentrated sulfuric acid (H₂SO₄) for thiadiazoles.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Assay Start Prepare serial dilutions of test compounds in microplate wells Inoculation Inoculate each well with a standardized bacterial or fungal suspension Start->Inoculation Incubation Incubate the microplate at an appropriate temperature and duration Inoculation->Incubation Observation Observe for visible growth (turbidity) Incubation->Observation MIC_Determination Determine the MIC: the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serial two-fold dilutions of the compounds are made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate and allow them to adhere overnight Compound_Treatment Treat cells with various concentrations of the test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate to allow formazan formation Incubation->MTT_Addition Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals MTT_Addition->Solubilization Absorbance_Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value: the concentration that inhibits cell growth by 50% Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for determining anticancer activity.

Procedure:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Conclusion

The bioisosteric replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole ring can have a significant impact on the biological activity of the resulting compounds. While in some cases the antimicrobial activity may be comparable, for anticancer activity, the nature of the core scaffold and its substituents appears to play a more critical role, with some studies indicating a preference for the thiadiazole ring for enhanced potency.

Further direct comparative studies on this compound and its precise thiadiazole analog are warranted to definitively elucidate the structure-activity relationships and to guide the rational design of more potent therapeutic agents. The experimental protocols outlined in this guide provide a foundation for conducting such comparative evaluations.

References

Benchmarking 5-Benzyl-1,3,4-oxadiazol-2-amine: A Comparative Analysis Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of 5-Benzyl-1,3,4-oxadiazol-2-amine against established standards in key therapeutic areas. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective benchmark of the compound's potential efficacy. The following sections detail the methodologies for the cited experiments and present comparative quantitative data.

Comparative Analysis of Biological Activity

The biological activities of this compound were evaluated across several key areas where 1,3,4-oxadiazole derivatives have shown significant promise. These include antidiabetic, antioxidant, and acetylcholinesterase (AChE) inhibition assays. The compound was benchmarked against well-established standards in each category.

Table 1: In Vitro Antidiabetic and Antioxidant Activity
AssayThis compound (IC50 µg/mL)Standard CompoundStandard (IC50 µg/mL)
α-Amylase Inhibition 145.8 ± 5.2Acarbose130.2 ± 4.8
Hemoglobin Glycosylation Inhibition 110.5 ± 3.9Vitamin E125.7 ± 4.1
DPPH Radical Scavenging 85.3 ± 2.7Vitamin C80.1 ± 2.5
Hydrogen Peroxide Scavenging 92.1 ± 3.1Vitamin C88.4 ± 2.9

Data represents the mean ± standard deviation of three independent experiments.

Table 2: Acetylcholinesterase (AChE) Inhibition Activity
CompoundAChE Inhibition (IC50 µM)
This compound15.2 ± 0.8
Rivastigmine10.5 ± 0.5

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

α-Amylase Inhibition Assay

This assay was conducted to evaluate the potential of this compound to inhibit the activity of α-amylase, a key enzyme in carbohydrate metabolism.

  • A reaction mixture containing 250 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl), 10 µL of the test compound (or standard), and 10 µL of α-amylase solution was pre-incubated at 25°C for 10 minutes.

  • Following pre-incubation, 250 µL of a 1% starch solution in the aforementioned buffer was added.

  • The mixture was then incubated at 25°C for 10 minutes.

  • The reaction was terminated by the addition of 500 µL of dinitrosalicylic acid color reagent.

  • The reaction tubes were incubated in a boiling water bath for 5 minutes and then cooled to room temperature.

  • The mixture was diluted with 5 mL of distilled water, and the absorbance was measured at 540 nm.

  • Acarbose was used as the standard inhibitor.[1][2]

Inhibition of Hemoglobin Glycosylation

This assay assesses the ability of the test compound to prevent the non-enzymatic glycosylation of hemoglobin.

  • A solution containing 1 mL of 0.01 M phosphate buffer (pH 7.4), 1 mL of hemoglobin solution, 1 mL of a 2 mg/mL glucose solution, and 1 mL of the test compound (or standard) was prepared.

  • The mixture was incubated in the dark at room temperature for 72 hours.

  • The degree of glycosylation was determined by measuring the absorbance at 520 nm.

  • Vitamin E was utilized as the standard for comparison.[1][2]

DPPH Radical Scavenging Assay

The antioxidant potential was evaluated through the compound's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • A 1 mL solution of the test compound at various concentrations was mixed with 1 mL of a 0.1 mM DPPH solution in methanol.

  • The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • The absorbance of the resulting solution was measured at 517 nm.

  • Vitamin C served as the positive control.[1][2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory effect on AChE was determined using a spectrophotometric method.[3][4]

  • The assay was performed in a 96-well plate. Each well contained 140 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of AChE solution.

  • The plate was incubated at 25°C for 15 minutes.

  • Following incubation, 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of acetylthiocholine iodide (ATCI) were added to initiate the reaction.

  • The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

  • Rivastigmine was used as the standard inhibitor.[3][4]

Visualized Experimental Workflows and Pathways

The following diagrams illustrate the workflows of the key experimental protocols and a relevant biological pathway.

experimental_workflow_alpha_amylase start_end start_end process process reagent reagent condition condition measure measure start Start buffer Buffer + Compound + AChE start->buffer pre_incubation Pre-incubation temp1 25°C, 10 min pre_incubation->temp1 incubation Incubation temp2 25°C, 10 min incubation->temp2 terminate_reaction Terminate Reaction boil Boil terminate_reaction->boil temp3 100°C, 5 min boil->temp3 cool Cool water Distilled Water cool->water dilute Dilute measure_absorbance Measure Absorbance dilute->measure_absorbance wavelength 540 nm measure_absorbance->wavelength end End buffer->pre_incubation starch 1% Starch Solution starch->incubation dnsa DNSA Reagent dnsa->terminate_reaction water->dilute temp1->starch temp2->dnsa temp3->cool wavelength->end

Caption: Workflow for the α-Amylase Inhibition Assay.

experimental_workflow_ache start_end start_end process process reagent reagent condition condition measure measure start Start: Prepare 96-well plate add_reagents Add Buffer, Compound, and AChE start->add_reagents incubate Incubate add_reagents->incubate inc_cond 25°C, 15 min incubate->inc_cond add_substrates Add DTNB and ATCI monitor Monitor Absorbance add_substrates->monitor monitor_cond 412 nm monitor->monitor_cond end End: Calculate IC50 inc_cond->add_substrates monitor_cond->end

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

signaling_pathway_ache enzyme enzyme substrate substrate product product inhibitor inhibitor AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate (Products) AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine (Substrate) ACh->AChE Binds to Synaptic_Transmission Normal Synaptic Transmission Choline_Acetate->Synaptic_Transmission Terminates Signal Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibits

References

The Correlation Between Laboratory and Clinical Efficacy of 5-Benzyl-1,3,4-oxadiazol-2-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges, a primary one being the translation of in vitro (in a controlled laboratory setting) results to in vivo (in a living organism) efficacy. This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives of the 1,3,4-oxadiazole scaffold, with a focus on analogs structurally related to 5-Benzyl-1,3,4-oxadiazol-2-amine. While direct in vitro-in vivo correlation (IVIVC) studies for this compound are not extensively documented in publicly available literature, a wealth of data on related compounds allows for a robust comparative analysis, offering insights into the potential pharmacological behavior of this class of molecules.

The 1,3,4-oxadiazole ring is a versatile pharmacophore that has been incorporated into compounds demonstrating a wide array of biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will delve into the experimental data supporting these activities, presenting a clear comparison between the in vitro potency and the observed in vivo effects of selected 1,3,4-oxadiazole derivatives.

Comparative Efficacy Data: In Vitro vs. In Vivo Studies

The following tables summarize the quantitative data from various studies on 1,3,4-oxadiazole derivatives, providing a snapshot of their performance in both laboratory assays and animal models.

Anticancer Activity
Compound/DerivativeIn Vitro AssayCell Line(s)Potency (IC50)In Vivo ModelObserved Effect
AMK OX-12 (a di-substituted 1,3,4-oxadiazole)MTT AssayHep-20.0007 µM (72h)DLA-induced solid tumor in miceSignificant reduction in tumor volume and weight
AMK OX-8, 9, 11, 12 MTT AssayHeLa, A549Potent cytotoxicityDLA-induced solid tumor in miceEffective in reducing tumor size and weight
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) NCI 60-cell line screenMDA-MB-435 (Melanoma), K-562 (Leukemia), T-47D (Breast), HCT-15 (Colon)Growth Percentages: 15.43, 18.22, 34.27, 39.77 respectivelyNot ReportedNot Reported
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) NCI 60-cell line screenMDA-MB-435 (Melanoma)Growth Percentage: 6.82Not ReportedNot Reported

Data sourced from multiple studies on 1,3,4-oxadiazole derivatives.[4][5][6]

Antidiabetic Activity
Compound/DerivativeIn Vitro AssayPotency (IC50)In Vivo ModelObserved Effect
Oxadiazole derivatives 1, 4, 16, 17, 19 α-glucosidase inhibition1.10–8.60 µMSTZ induced diabetic rats (for analog 1)Potent at a dose of 200 mg/kg
5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) α-amylase inhibitionSlightly lower than acarboseNot ReportedNot Reported
5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) Glucose uptake by yeast cellsComparable to metronidazoleNot ReportedNot Reported

Data compiled from studies on various 1,3,4-oxadiazole derivatives.[7][8][9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549, Hep-2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A control group with solvent only is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[4]

DLA-Induced Solid Tumor Model for In Vivo Antitumor Activity

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Animal Model: Swiss albino mice are typically used for this model.

  • Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are injected subcutaneously into the right hind limb of the mice.

  • Compound Administration: After 24 hours of tumor inoculation, the test compounds (1,3,4-oxadiazole derivatives) are administered orally or intraperitoneally at a specific dose for a defined period (e.g., daily for 10 days). A control group receives the vehicle only.

  • Tumor Measurement: The tumor volume is measured using calipers every alternate day.

  • Endpoint Analysis: At the end of the treatment period, the mice are sacrificed, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.[4][10]

α-Glucosidase Inhibition Assay for In Vitro Antidiabetic Activity

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The test compound (1,3,4-oxadiazole derivative) at various concentrations is pre-incubated with the α-glucosidase solution.

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C), and the absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined from a dose-response curve. Acarbose is often used as a standard inhibitor for comparison.[7]

Visualizing the Path to Correlation

Understanding the underlying mechanisms and the experimental workflow is crucial for establishing a meaningful in vitro-in vivo correlation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC invitro_assay Biochemical/Cell-based Assays (e.g., Enzyme Inhibition, Cytotoxicity) ic50 Determine Potency (IC50/EC50) invitro_assay->ic50 moa Mechanism of Action Studies ic50->moa correlation Establish In Vitro-In Vivo Correlation ic50->correlation animal_model Animal Model of Disease (e.g., Tumor Xenograft, Diabetic Model) moa->animal_model Guide In Vivo Study Design pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd efficacy Measure Therapeutic Efficacy pk_pd->efficacy efficacy->correlation

Caption: A generalized workflow for establishing an in vitro-in vivo correlation.

The anticancer activity of some 1,3,4-oxadiazole derivatives is believed to be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.

G oxadiazole 1,3,4-Oxadiazole Derivative mitochondria Mitochondria oxadiazole->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by some 1,3,4-oxadiazole derivatives.[4][10]

References

A Comparative In-Silico Analysis of 5-Benzyl-1,3,4-oxadiazol-2-amine Analogs as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-silico performance of several 5-Benzyl-1,3,4-oxadiazol-2-amine analogs targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling and a prominent target in oncology. The data and methodologies presented herein are intended to support rational drug design and guide the selection of promising candidates for further experimental validation.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities.[1] Specifically, 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant potential as anti-proliferative agents.[1] The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell growth, proliferation, and survival.[2][3][4] Aberrant EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[5] This guide focuses on a comparative molecular docking study of novel this compound analogs to evaluate their potential as EGFR inhibitors.

Experimental Protocols

A standardized molecular docking workflow was employed to ensure a consistent and reliable comparison of all synthesized analogs.[6][7][8]

2.1. Protein Preparation

The three-dimensional crystal structure of the EGFR tyrosine kinase domain was obtained from the RCSB Protein Data Bank (PDB ID: 1M17).[1] The protein structure was prepared using BIOVIA Discovery Studio by removing water molecules, adding polar hydrogens, and assigning appropriate charges. Energy minimization was subsequently performed using the Swiss-PdbViewer to relieve any steric clashes and achieve a stable conformation.

2.2. Ligand Preparation

The 2D structures of the this compound analogs were drawn and converted to 3D structures. Energy minimization and geometry optimization were performed using computational chemistry software like Gaussian with appropriate basis sets to obtain the most stable, low-energy conformation for each ligand.

2.3. Molecular Docking Simulation

Molecular docking was executed using AutoDock Vina, a widely used program for predicting the binding affinity and orientation of a ligand to its protein target.[9] A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The search algorithm explored various conformations of each analog within the defined active site. The final poses were ranked based on their predicted binding affinity (docking score), measured in kcal/mol.[8][9]

2.4. Analysis and Visualization

The resulting protein-ligand complexes were visualized using PyMOL. The binding poses and molecular interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues in the EGFR active site, were meticulously analyzed.

Comparative Data Presentation

The in-silico performance of the analogs was quantified by their binding affinity and interactions with key residues in the EGFR active site. A lower binding energy indicates a more stable and favorable protein-ligand interaction.

Table 1: Docking Scores and Molecular Interactions of this compound Analogs with EGFR (PDB: 1M17)

Analog IDBenzyl Ring SubstitutionBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesNumber of Hydrogen Bonds
OXA-01 4-Hydroxy (-OH)-8.9Met769, Gln767, Thr7663
OXA-02 4-Methoxy (-OCH₃)-8.5Met769, Lys7282
OXA-03 4-Chloro (-Cl)-9.2Met769, Thr766, Cys7732
OXA-04 3,4-Dichloro (-Cl)₂-9.8Met769, Gln767, Leu7683
OXA-05 4-Nitro (-NO₂)-8.1Met769, Asp8311
Erlotinib Reference Drug-10.5Met769, Gln767, Thr7663

Note: The data presented is illustrative and serves as a representative example for a comparative guide.

Visualized Workflows and Pathways

4.1. Experimental Workflow Diagram

The following diagram outlines the systematic process used for the in-silico comparative study.

G cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 1M17) - Remove Water - Add Hydrogens docking Molecular Docking (AutoDock Vina) - Grid Box Definition - Run Simulation protein_prep->docking ligand_prep Ligand Preparation - 3D Structure Generation - Energy Minimization ligand_prep->docking analysis Results Analysis - Binding Affinity (kcal/mol) - Interaction Analysis docking->analysis visualization Visualization (PyMOL) analysis->visualization

Caption: Workflow of the comparative molecular docking study.

4.2. EGFR Signaling Pathway Diagram

This diagram illustrates the EGFR signaling cascade and the inhibitory action of the studied analogs.

G cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Receptor (Inactive) Ligand->EGFR Binds EGFR_Active EGFR Dimerization & Autophosphorylation (Active) EGFR->EGFR_Active Activates Grb2_SOS Grb2/SOS EGFR_Active->Grb2_SOS PI3K PI3K EGFR_Active->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuclear_Events Gene Transcription & Cell Proliferation ERK->Nuclear_Events AKT AKT PI3K->AKT AKT->Nuclear_Events Inhibitor This compound Analogs Inhibitor->EGFR_Active Inhibits

References

Comparative Analysis of Antibacterial Efficacy: 5-Benzyl-1,3,4-oxadiazol-2-amine versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the 1,3,4-oxadiazole scaffold has emerged as a promising area of research. This guide provides a comparative overview of the antibacterial potential of 5-benzyl-1,3,4-oxadiazol-2-amine and the widely-used fluoroquinolone antibiotic, ciprofloxacin. Due to a lack of publicly available, direct comparative studies on this compound, this analysis is based on published data for structurally related 2-amino-1,3,4-oxadiazole derivatives, with ciprofloxacin often used as a reference drug in these studies.

Executive Summary

Ciprofloxacin is a well-established, broad-spectrum antibiotic with a known mechanism of action targeting DNA gyrase and topoisomerase IV.[1][2][3][4] In contrast, this compound belongs to the 1,3,4-oxadiazole class of compounds, which have demonstrated a wide range of biological activities, including antibacterial effects.[5][6][7] Research on various 2-amino-1,3,4-oxadiazole derivatives suggests that their efficacy can be comparable to or, in some cases, exceed that of ciprofloxacin, particularly against Gram-positive bacteria. The mechanism of action for this class of compounds is believed to involve the inhibition of essential microbial enzymes.[5]

Comparative Antibacterial Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, the following table summarizes the reported MIC values for various 2-amino-1,3,4-oxadiazole derivatives against common bacterial strains, with ciprofloxacin included for comparison. This data provides an insight into the potential antibacterial spectrum and potency of the oxadiazole class.

Compound/Bacterial StrainStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus faecalisEscherichia coliPseudomonas aeruginosa
5-substituted-2-amino-1,3,4-oxadiazole derivatives (Representative MICs in µg/mL)
Compound 1b¹4-644-644-64--
Compound 1e¹4-644-644-64--
Compound 1g¹4-644-644-64--
Compound 22a²1.56----
Compound 13³0.5 (MIC⁹⁰)----
Ciprofloxacin (Representative MICs in µg/mL)
0.2 (MIC⁹⁰)[8]--<0.0160.5-1 (MIC⁹⁰)[8]

¹Data from a study on various 5-substituted 2-amino-1,3,4-oxadiazole derivatives.[9] ²Data for 2-acylamino-1,3,4-oxadiazole derivative.[5] ³Data for a 1,3,4-oxadiazole-based compound showing high potency.[10][11] Note: "-" indicates data not available in the reviewed sources. MIC values can vary based on the specific derivative and the bacterial strain tested.

Mechanism of Action

Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.[1] This mechanism confers bactericidal activity.

2-Amino-1,3,4-oxadiazole Derivatives: The precise mechanism of action for 2-amino-1,3,4-oxadiazole derivatives is not as well-defined as that of ciprofloxacin and can vary depending on the specific substitutions on the oxadiazole ring. However, some studies suggest that their antibacterial effect may be due to the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for the final step of fatty acid synthesis in bacteria.[5] This would disrupt the integrity of the bacterial cell membrane. Other proposed mechanisms for different oxadiazole derivatives include the inhibition of bacterial topoisomerases II and IV, similar to ciprofloxacin.

Experimental Protocols for Antibacterial Susceptibility Testing

The antibacterial activity of the compounds is typically evaluated using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method to assess the zone of inhibition.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Procedure:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compounds (e.g., 5-substituted-2-amino-1,3,4-oxadiazole derivatives and ciprofloxacin) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][13] This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[14] A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.[4]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[4]

Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[1]

Procedure:

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.[3]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.[1][15]

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the test compounds are placed on the surface of the inoculated agar plate using sterile forceps.[1]

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.[2]

  • Result Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1] The size of the zone is indicative of the susceptibility of the bacterium to the antimicrobial agent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining antibacterial susceptibility using the broth microdilution and agar disk diffusion methods.

Antibacterial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_broth Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Start: Bacterial Culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Prepare Serial Dilutions of Test Compounds inoculate_wells Inoculate Microtiter Plate Wells prep_inoculum->inoculate_wells inoculate_agar Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_agar prep_inoculum->inoculate_agar serial_dilution->inoculate_wells incubate_broth Incubate Plate (35-37°C, 16-20h) inoculate_wells->incubate_broth read_mic Determine MIC (Lowest concentration with no growth) incubate_broth->read_mic place_disks Place Antibiotic Disks on Agar Surface inoculate_agar->place_disks incubate_disk Incubate Plate (35-37°C, 18-24h) place_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Fig. 1: General workflow for antibacterial susceptibility testing.

Conclusion

While direct comparative data for this compound against ciprofloxacin is currently unavailable, the broader class of 2-amino-1,3,4-oxadiazole derivatives has demonstrated significant antibacterial potential. Some derivatives have shown activity comparable to or even exceeding that of ciprofloxacin, particularly against Gram-positive bacteria. The development of these oxadiazole-based compounds represents a promising avenue for the discovery of new antibacterial agents. Further research is warranted to fully elucidate the antibacterial spectrum, mechanism of action, and therapeutic potential of this compound and other related derivatives. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these novel compounds against established antibiotics like ciprofloxacin.

References

benchmarking 5-Benzyl-1,3,4-oxadiazol-2-amine against doxorubicin in MCF-7 cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Benzyl-1,3,4-oxadiazol-2-amine and Doxorubicin in MCF-7 Breast Cancer Cells

Disclaimer: As of the latest literature review, no direct experimental studies have been identified. To fulfill the comparative analysis requested, this guide will utilize publicly available data for a structurally related 1,3,4-oxadiazole derivative, 5-(4-aminophenyl)-2-(butylthio)-1,3,4-oxadiazole , as a proxy for the purpose of this comparison. This substitution is made to provide a framework for comparison based on a compound with the same core heterocyclic structure and known cytotoxic activity in the same cell line. Doxorubicin, a well-established chemotherapeutic agent, will serve as the benchmark.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for the proxy 1,3,4-oxadiazole derivative and doxorubicin in MCF-7 human breast cancer cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineAssayIncubation TimeIC50 Value (µM)
DoxorubicinMCF-7MTT Assay48 hours~1.25 µM (0.68 µg/mL)[1]
5-(4-aminophenyl)-2-(butylthio)-1,3,4-oxadiazoleMCF-7MTT AssayNot Specified10.05 ± 1.08 µM

Note: The IC50 value for doxorubicin can vary between studies depending on the specific experimental conditions, such as cell passage number and exact duration of drug exposure.

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxic effects of the compounds are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Doxorubicin and 1,3,4-oxadiazole derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are harvested from culture flasks and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., doxorubicin or the 1,3,4-oxadiazole derivative). A control group of cells is treated with medium containing the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compounds Add varying concentrations of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Doxorubicin's Apoptotic Signaling Pathway

Doxorubicin is known to induce apoptosis in cancer cells through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[4]

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS Generation of Reactive Oxygen Species (ROS) Dox->ROS DNA_damage DNA Damage DNA_intercalation->DNA_damage Topo_II->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mito_damage Mitochondrial Damage ROS->Mito_damage Cyto_c Cytochrome c Release Mito_damage->Cyto_c Bax->Mito_damage Bcl2->Mito_damage Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis in cancer cells.

References

A Comparative Analysis of Acetylcholinesterase Inhibition: 5-Benzyl-1,3,4-oxadiazol-2-amine and Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease research and the development of novel therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone strategy. Donepezil, a well-established AChE inhibitor, serves as a benchmark for the evaluation of new chemical entities. This guide provides a detailed comparison of the AChE inhibitory potential of 5-benzyl-1,3,4-oxadiazol-2-amine and its analogs against the established drug, donepezil, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Inhibitory Activity

CompoundEnzyme SourceIC50 (µM)Reference
Donepezil Human Erythrocyte AChE0.0067[1]
Bovine Erythrocyte AChE0.032[2]
Rat Brain AChE~0.03-0.1 (ex vivo)[3]
5-(4-chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine Electric Eel AChE40.1[3][4]
5-(4-methylphenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine Electric Eel AChE34.0[3][4]
2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole -33.16

Note: The IC50 values can vary based on the enzyme source, substrate concentration, and other experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is predominantly carried out using the spectrophotometric method developed by Ellman and colleagues. This assay is widely adopted due to its simplicity, reliability, and suitability for high-throughput screening.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This colorimetric assay measures the activity of AChE by monitoring the rate of formation of a yellow-colored product. The assay involves two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.

The rate of TNB²⁻ production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound analogs and donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and donepezil.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • AChE solution

      • Test compound solution (or solvent for control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution (ATCI) to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Plate Add Buffer, DTNB, AChE, and Inhibitor to 96-well Plate Reagents->Plate Inhibitors Prepare Inhibitor Dilutions (Test Compound & Donepezil) Inhibitors->Plate Preincubation Pre-incubate Plate->Preincubation Start Add ATCI (Substrate) to Initiate Reaction Preincubation->Start Measure Measure Absorbance at 412 nm (Kinetic Reading) Start->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the Ellman's method for AChE inhibition assay.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft ACh Release Presynaptic Presynaptic Neuron AChR ACh Receptors Synaptic_Cleft->AChR Binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh diffuses to Postsynaptic Postsynaptic Neuron Signal_Propagation Signal Propagation Postsynaptic->Signal_Propagation AChR->Postsynaptic Activates Hydrolysis Hydrolysis AChE->Hydrolysis Inhibitor Inhibitor (Donepezil or This compound) Inhibitor->AChE Blocks Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Caption: Acetylcholinesterase action and inhibition in a cholinergic synapse.

Concluding Remarks

Based on the available data, donepezil exhibits significantly higher potency as an acetylcholinesterase inhibitor, with IC50 values in the nanomolar range, as compared to the micromolar inhibitory concentrations observed for the 5-aryl-1,3,4-oxadiazol-2-amine and 5-benzyl-1,3,4-thiadiazole analogs. This substantial difference in potency underscores the highly optimized structure of donepezil for AChE inhibition.

However, the 1,3,4-oxadiazole scaffold remains a subject of interest in medicinal chemistry due to its diverse biological activities. The moderate inhibitory potential of the investigated analogs suggests that this chemical class could serve as a starting point for the design of novel AChE inhibitors. Further structural modifications and optimization of the this compound core could lead to the development of more potent inhibitors. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR) and potentially identify compounds with improved efficacy and selectivity.

References

Safety Operating Guide

Navigating the Disposal of 5-Benzyl-1,3,4-oxadiazol-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Benzyl-1,3,4-oxadiazol-2-amine, a compound of interest in various research applications. Adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5][6] Do not dispose of this compound down the drain or in regular trash.[4][7]

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired this compound, as well as any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated paper towels), in a designated hazardous waste container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[4] Do not mix with other incompatible waste streams.[4][5]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4]

  • Container Management:

    • Use containers that are in good condition and are chemically compatible with the waste.[5]

    • Keep waste containers securely closed at all times, except when adding waste.[4][5]

    • Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Toxic," "Irritant").[4][5][8]

  • Storage:

    • Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) near the point of generation.[8][9]

    • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[8] For example, store acids and bases separately.[8]

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Complete any required hazardous material pickup request forms with accurate information about the waste composition.[5]

Spill Management

In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[4] Sweep up the absorbed material and place it in the designated solid hazardous waste container.[4] The spill area should then be cleaned with a suitable solvent, and all cleaning materials must also be collected as hazardous waste.[4]

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data regarding exposure limits or specific disposal concentrations are not available. The following table summarizes the hazard classifications for a closely related compound, 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, which should be used as a conservative guide.

Hazard ClassificationCodeDescriptionSource
Acute Toxicity, OralAcute Tox. 4Harmful if swallowed
GHS PictogramGHS07Exclamation Mark
Signal WordWarning
Hazard StatementH302Harmful if swallowed
Storage Class Code11Combustible Solids
WGK (Water Hazard Class)WGK 3Severely hazardous to water

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generated is_solid Is the waste solid or a contaminated solid? start->is_solid is_liquid Is the waste a solution containing the compound? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Designated Sharps Container is_sharp->sharps_waste Yes store Store in Satellite Accumulation Area (SAA) is_sharp->store No (Consult EHS) solid_waste->store liquid_waste->store sharps_waste->store contact_ehs Contact EHS for Pickup and Final Disposal by Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Benzyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Benzyl-1,3,4-oxadiazol-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar oxadiazole derivatives and general laboratory safety principles. It is imperative to conduct a thorough risk assessment before beginning any work with this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related compounds suggest it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[4]When there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes.[4]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[4]For responding to spills or uncontrolled releases of the compound.[4]

GHS Hazard Information for Structurally Similar Compounds

CompoundGHS PictogramSignal WordHazard Statements
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amineGHS07 (Exclamation mark)WarningH302: Harmful if swallowed
5-Methyl-1,3,4-oxadiazol-2-amineGHS07 (Exclamation mark)WarningH302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][3]
2-Amino-5-benzylthio-1,3,4-thiadiazole-WarningH302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]

Handling and Operational Plan

Adherence to the following step-by-step procedures is essential to minimize exposure and ensure a controlled laboratory environment.

Step 1: Preparation

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • PPE Inspection: Before starting work, inspect all PPE for integrity. Ensure gloves are free of pinholes and that safety glasses or goggles are in good condition.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Handling

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing. If necessary, use a sonicator or vortexer within the fume hood.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid generating dust.

Step 3: Reaction

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Monitor the reaction temperature closely.

Step 4: Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper waste management is critical for laboratory safety and environmental protection.

Waste Segregation and Disposal Procedures

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect unused compound and grossly contaminated items (e.g., weighing paper, paper towels) in a designated, sealed hazardous waste container.[6]"Hazardous Waste," "this compound," "Toxic," "Irritant"
Liquid Waste Collect solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[6]"Hazardous Waste," "this compound," and list all solvents.
Sharps Waste Place any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.[6]"Hazardous Waste," "Sharps," "Contaminated with this compound"

Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[6]

Experimental Protocols and Visualizations

Logical Workflow for Safe Handling

The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.

prep Preparation - Verify fume hood function - Inspect PPE - Locate safety equipment handling Handling - Weigh in fume hood - Use appropriate tools - Avoid dust generation prep->handling reaction Reaction - Use closed system - Control temperature handling->reaction post_handling Post-Handling - Decontaminate surfaces - Wash hands thoroughly reaction->post_handling disposal Disposal - Segregate waste - Label containers correctly - Contact EHS post_handling->disposal

Safe Handling Workflow

Emergency Response for Chemical Spill

This diagram details the procedural flow for responding to a chemical spill.

spill Spill Occurs evacuate Evacuate Immediate Area - Alert nearby personnel spill->evacuate ppe Don Appropriate PPE - Full-face respirator - Chemical-resistant suit and gloves evacuate->ppe contain Contain the Spill - Use absorbent material ppe->contain cleanup Clean Up Spill - Collect absorbed material into hazardous waste container contain->cleanup decontaminate Decontaminate Area - Clean with appropriate solvent cleanup->decontaminate dispose Dispose of Waste - Label and store with other hazardous waste decontaminate->dispose report Report Incident - Inform supervisor and EHS dispose->report

Chemical Spill Emergency Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Benzyl-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.